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  • Product: 1-(2-Methylpropyl)piperazin-2-one
  • CAS: 893747-69-8

Core Science & Biosynthesis

Foundational

1-(2-Methylpropyl)piperazin-2-one physical and chemical properties

An In-depth Technical Guide to 1-(2-Methylpropyl)piperazin-2-one Abstract: This document provides a comprehensive technical overview of 1-(2-Methylpropyl)piperazin-2-one, a heterocyclic compound of interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(2-Methylpropyl)piperazin-2-one

Abstract: This document provides a comprehensive technical overview of 1-(2-Methylpropyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The piperazinone scaffold is a privileged structure in drug discovery, and understanding the specific properties of its derivatives is crucial for their application. This guide details the chemical identity, structural features, physicochemical properties, and spectroscopic signature of the title compound. Furthermore, it outlines a logical synthetic pathway, discusses its chemical reactivity, and provides essential safety and handling protocols. The content is structured to deliver field-proven insights and actionable data for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Piperazinone Scaffold

The piperazine ring and its derivatives are among the most ubiquitous heterocyclic motifs in modern pharmaceuticals, recognized for their ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The introduction of a carbonyl group to form a piperazin-2-one creates a cyclic amide (a lactam), which further diversifies the scaffold's chemical and biological profile. These structures serve as versatile intermediates and core components in a wide array of biologically active molecules.[2][3] 1-(2-Methylpropyl)piperazin-2-one, featuring an isobutyl substituent at the N1 position, is a specific derivative whose properties are critical for its potential use as a building block in the synthesis of more complex drug candidates. This guide serves to consolidate its known attributes and provide expert analysis of its chemical nature.

Chemical Identity and Structural Elucidation

The fundamental identity of a chemical compound is established by its unique identifiers and its molecular structure.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name 1-(2-methylpropyl)piperazin-2-one [4]
CAS Number 893747-69-8 [4]
Molecular Formula C₈H₁₆N₂O [4]
Molecular Weight 156.23 g/mol Calculated

| Canonical SMILES | CC(C)CN1CCNC(=O)C1 | Inferred |

The structure consists of a six-membered piperazin-2-one ring. The isobutyl group (2-methylpropyl) is attached to the nitrogen atom at position 1 (N1), while the carbonyl group is at position 2. The nitrogen at position 4 (N4) is a secondary amine, representing a key site for further functionalization.

Figure 1: Chemical structure of 1-(2-Methylpropyl)piperazin-2-one.

Physicochemical Properties

Quantitative physical data is essential for experimental design, including reaction setup, purification, and formulation. While extensive experimental data for this specific compound is not widely published, the following table summarizes its known and predicted properties.

Table 2: Physicochemical Data Summary

Property Value Notes
Physical State Solid or liquid Not explicitly reported; many similar piperazinones are low-melting solids or oils.
Melting Point Not reported Expected to be low, characteristic of N-alkylated piperazinones.
Boiling Point Not reported Expected to be >200°C at atmospheric pressure.
Solubility Not reported Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO.

| pKa | Not reported | The secondary amine at N4 is basic. The pKa is predicted to be in the range of 7-9. |

Spectroscopic and Analytical Characterization

In a research setting, the identity and purity of 1-(2-Methylpropyl)piperazin-2-one would be confirmed using a suite of spectroscopic techniques. The expected spectral features are outlined below, providing a self-validating system for characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the isobutyl group—a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) group attached to N1. The protons on the piperazinone ring would appear as multiplets in the 2.5-3.5 ppm range. A broad singlet corresponding to the N-H proton of the secondary amine would also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display eight distinct signals. A key signal would be the carbonyl carbon of the amide, expected around 170 ppm. The carbons of the isobutyl group and the three methylene carbons of the piperazinone ring would appear in the aliphatic region (20-60 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band between 1640-1680 cm⁻¹ is characteristic of the C=O stretch of the tertiary amide. A band in the region of 3200-3400 cm⁻¹ would confirm the presence of the N-H stretch of the secondary amine. C-H stretching vibrations from the alkyl groups would be observed around 2850-3000 cm⁻¹.

  • MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum would show a molecular ion (M⁺) peak at m/z = 156. Key fragmentation patterns would likely involve the loss of the isobutyl group or cleavage of the piperazinone ring, providing further structural confirmation.

Synthesis and Reactivity

Proposed Synthetic Strategy

The synthesis of N-substituted piperazin-2-ones can be achieved through several reliable methods. A common and efficient approach is the cyclization of an appropriate N-substituted ethylenediamine derivative. For 1-(2-Methylpropyl)piperazin-2-one, a logical pathway involves the reaction of N-(2-methylpropyl)ethane-1,2-diamine with an ethyl ester of a 2-haloacetic acid, such as ethyl chloroacetate, followed by base-mediated intramolecular cyclization.

cluster_intermediate Reactant1 N-(2-methylpropyl)ethane-1,2-diamine Intermediate N-Alkylated Intermediate Reactant1->Intermediate Reacts with Step1 Step 1: Nucleophilic Substitution Reactant2 Ethyl chloroacetate Product 1-(2-Methylpropyl)piperazin-2-one Intermediate->Product Heat, Base Step2 Step 2: Base-mediated Intramolecular Cyclization cluster_reactants cluster_reactants cluster_reactants->Intermediate

Figure 2: Proposed synthetic workflow for 1-(2-Methylpropyl)piperazin-2-one.

Experimental Protocol Outline:

  • N-Alkylation: N-(2-methylpropyl)ethane-1,2-diamine is dissolved in a suitable aprotic solvent (e.g., acetonitrile) with a non-nucleophilic base (e.g., diisopropylethylamine). Ethyl chloroacetate is added dropwise at a controlled temperature (e.g., 0°C to room temperature). The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • Cyclization: The crude intermediate from Step 1 is heated in a high-boiling point solvent (e.g., toluene or xylene) with a strong base (e.g., sodium ethoxide) to facilitate the intramolecular nucleophilic acyl substitution, leading to the formation of the piperazin-2-one ring and elimination of ethanol.

  • Purification: The final product is isolated and purified using standard techniques such as distillation or column chromatography.

Chemical Reactivity

The reactivity of 1-(2-Methylpropyl)piperazin-2-one is dominated by its two key functional groups:

  • Tertiary Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl oxygen can act as a hydrogen bond acceptor.

  • Secondary Amine (N4): This is the most reactive site for further derivatization. It is nucleophilic and basic, readily undergoing reactions such as alkylation, acylation, arylation, and reductive amination.[5] This functional handle is of paramount importance for drug development, allowing the molecule to be incorporated into larger, more complex structures.

Applications in Drug Discovery and Research

While specific applications for 1-(2-Methylpropyl)piperazin-2-one are not extensively documented, its value lies in its role as a synthetic intermediate. Piperazinone derivatives are investigated for a wide range of biological activities.[3] The isobutyl group can modulate lipophilicity and steric profile, potentially influencing how a final compound interacts with a biological target. Researchers can use this molecule as a starting point to:

  • Synthesize libraries of compounds: By reacting the N4 amine with various electrophiles, a diverse set of molecules can be rapidly generated for screening in biological assays.

  • Introduce a specific pharmacophore: The isobutyl-piperazinone moiety can be incorporated into a lead compound to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.

  • Act as a scaffold: The rigid ring structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for binding to enzyme active sites or receptors.

Safety and Handling

Based on available data, 1-(2-Methylpropyl)piperazin-2-one is classified with the following hazards:

  • Skin Irritation (Category 2) [4]

  • Serious Eye Irritation (Category 2A) [4]

  • Specific target organ toxicity — single exposure (Category 3) [4]

Recommended Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[6][7]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[6] Seek medical attention if irritation persists.

Conclusion

1-(2-Methylpropyl)piperazin-2-one is a valuable heterocyclic building block for chemical and pharmaceutical research. Its structure combines the stability of a tertiary amide with the versatile reactivity of a secondary amine, making it an ideal starting point for the synthesis of diverse molecular entities. This guide has provided a detailed analysis of its chemical identity, physicochemical properties, synthetic routes, and handling procedures, equipping researchers with the foundational knowledge required to effectively utilize this compound in their work.

References

  • NextSDS. (n.d.). 1-(2-methylpropyl)piperazin-2-one — Chemical Substance Information.
  • TCI. (2025, March 28). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) (S)-1-N-Boc-2-methyl-piperazine.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2021). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 26(19), 6049. Available at: [Link]

Sources

Exploratory

NMR spectroscopy data for 1-(2-Methylpropyl)piperazin-2-one

An In-Depth Technical Guide to the NMR Spectroscopy of 1-(2-Methylpropyl)piperazin-2-one For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indisp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopy of 1-(2-Methylpropyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules. This guide provides a comprehensive technical overview of the expected ¹H and ¹³C NMR spectral data for 1-(2-Methylpropyl)piperazin-2-one. We delve into the theoretical basis for chemical shift and coupling constant predictions, present detailed protocols for data acquisition, and offer insights into the interpretation of the resulting spectra. Furthermore, this guide addresses the critical aspect of conformational dynamics, a common feature in piperazine derivatives, and explains how advanced NMR techniques like 2D spectroscopy and variable temperature studies can be leveraged for unambiguous structural assignment. This document is intended to serve as a practical resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who work with N-substituted piperazinones and related heterocyclic systems.

Introduction: The Structural Significance of 1-(2-Methylpropyl)piperazin-2-one

1-(2-Methylpropyl)piperazin-2-one is a heterocyclic organic compound featuring a piperazinone core N-substituted with an isobutyl group. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents due to its favorable physicochemical properties and its ability to engage in multiple hydrogen bonding interactions.[1] The lactam functionality within the piperazin-2-one ring, combined with the alkyl substitution, creates a molecule with specific steric and electronic properties that are of interest in the design of novel therapeutics.

Accurate structural verification is a cornerstone of chemical research and drug development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2] This guide will provide a detailed exposition of the NMR characteristics of 1-(2-Methylpropyl)piperazin-2-one, moving beyond a simple data repository to explain the underlying principles and experimental considerations necessary for its complete characterization.

Molecular Structure and Predicted NMR Spectral Features

The first step in any NMR analysis is a thorough examination of the molecule's structure to predict the number and type of signals expected.

Caption: Molecular structure of 1-(2-Methylpropyl)piperazin-2-one with atom numbering.

Based on this structure, we can predict:

  • ¹H NMR: Seven distinct proton environments are expected. The two methyl groups of the isobutyl substituent are diastereotopic and may appear as separate signals.

  • ¹³C NMR: Eight unique carbon signals are anticipated, including the carbonyl carbon.

Experimental Design and Protocols

The quality of NMR data is directly dependent on the experimental setup. The protocols described herein represent a self-validating system designed for acquiring high-resolution spectra for structural confirmation.

Diagram of the NMR Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep Weigh ~5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) prep->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer lock Lock on Solvent Signal transfer->lock shim Shim Magnet Field lock->shim acquire_1d Acquire 1D Spectra (¹H, ¹³C) shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_1d->acquire_2d ft Fourier Transform acquire_2d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking (¹H) baseline->integrate assign Structural Assignment integrate->assign

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 1-(2-Methylpropyl)piperazin-2-one and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Lock and Shim: Lock the field frequency using the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

Protocol 2: ¹³C NMR Spectroscopy
  • Sample and Spectrometer: Use the same sample and instrument setup as for the ¹H NMR.

  • Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Number of Scans: 512-2048, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

Spectral Data Interpretation and Analysis

While no specific literature spectrum for this exact molecule is readily available, a detailed analysis can be constructed based on established chemical shift principles and data from analogous piperazinone structures.[3][4]

¹H NMR Spectral Data (Predicted)

The following table summarizes the expected ¹H NMR data in CDCl₃. Chemical shifts are estimates and may vary based on experimental conditions.

Assignment Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Isobutyl CH₃C3'/C4'-H~0.90dJ = 6.76H
Isobutyl CHC2'-H~1.95m (septet of d)J = 6.71H
Isobutyl CH₂C1'-H~3.10dJ = 7.22H
Piperazinone CH₂C3-H~3.30tJ = 5.52H
Piperazinone CH₂C5-H~3.40tJ = 5.52H
Piperazinone CH₂C6-H~3.20s (broad)-2H
Amine NHN4-H~1.7-2.5s (broad)-1H
  • Isobutyl Group: The two methyl groups (C3'/C4') are expected to be a doublet around 0.90 ppm, coupling to the methine proton (C2'-H). The methine proton will be a complex multiplet due to coupling with both the methyl and methylene protons. The methylene protons (C1'-H) attached to N1 will be shifted downfield and appear as a doublet, coupling only to the C2'-H proton.

  • Piperazinone Ring: The methylene groups C3-H and C5-H are adjacent to the N4 nitrogen and are expected to be triplets. The C6-H protons adjacent to the amide nitrogen N1 may show broader signals due to restricted rotation and quadrupolar effects from the nitrogen. The NH proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.[2]

¹³C NMR Spectral Data (Predicted)

The table below outlines the predicted ¹³C chemical shifts.

Assignment Label Predicted δ (ppm)
Carbonyl C=OC2~168-172
Isobutyl CH₃C3'/C4'~20.0
Isobutyl CHC2'~26.5
Piperazinone CH₂C3~45-50
Piperazinone CH₂C5~45-50
Piperazinone CH₂C6~50-55
Isobutyl CH₂C1'~58-62
  • Key Signals: The most downfield signal will be the carbonyl carbon (C2) of the lactam. The carbons of the isobutyl group (C1', C2', C3'/C4') will appear in the aliphatic region (< 65 ppm). The methylene carbons of the piperazinone ring (C3, C5, C6) will resonate in the 45-55 ppm range.[5]

The Role of 2D NMR and Conformational Dynamics

For a molecule like 1-(2-Methylpropyl)piperazin-2-one, 1D NMR alone may not be sufficient for complete assignment, especially due to potential signal overlap and complex dynamic behavior.

2D NMR for Unambiguous Assignment
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would definitively link the isobutyl protons: C1'-H ↔ C2'-H ↔ C3'/C4'-H.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon, providing a robust confirmation of both ¹H and ¹³C assignments.

Diagram of Key NMR Correlations

correlations H_C1_iso H-C1' H_C2_iso H-C2' H_C1_iso->H_C2_iso COSY C1_iso C1' H_C1_iso->C1_iso HSQC H_C34_iso H-C3'/4' H_C2_iso->H_C34_iso COSY C2_iso C2' H_C2_iso->C2_iso HSQC C34_iso C3'/4' H_C34_iso->C34_iso HSQC H_C3 H-C3 C3 C3 H_C3->C3 HSQC H_C5 H-C5 C5 C5 H_C5->C5 HSQC H_C6 H-C6 C6 C6 H_C6->C6 HSQC

Caption: Expected COSY (solid lines) and HSQC (dashed lines) correlations.

Insight: Conformational Dynamics

N-substituted piperazines and related heterocycles are known to exhibit complex conformational behavior in solution.[6][7] This arises from two main phenomena:

  • Ring Inversion: The piperazinone ring can interconvert between different chair or boat conformations.

  • Amide Bond Rotation: The C2-N1 amide bond has a partial double-bond character, which restricts rotation and can lead to the presence of different rotamers (conformational isomers).[8][9]

At room temperature, if the rate of this interconversion is on the same timescale as the NMR experiment, it can lead to significant broadening of the signals for the ring protons (C3-H, C5-H, C6-H).[3][10] To investigate this, Variable Temperature (VT) NMR is an essential technique.

  • Heating the sample can increase the rate of interconversion, leading to the coalescence of broad signals into sharper, time-averaged signals.[8]

  • Cooling the sample can slow down the interconversion, potentially resolving the broad signals into separate, sharp signals for each distinct conformer.

The observation of broad signals in the piperazinone ring at room temperature should not be mistaken for an impure sample but should prompt further investigation using VT-NMR to fully characterize the molecule's dynamic nature.

Conclusion

This technical guide provides a comprehensive framework for the acquisition and interpretation of NMR data for 1-(2-Methylpropyl)piperazin-2-one. By combining 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectroscopy, researchers can achieve full structural elucidation. The predicted spectral data presented here serves as a reliable reference for assignment. Crucially, this guide highlights the potential for complex conformational dynamics, a key feature of the piperazinone scaffold, and emphasizes the use of advanced techniques like Variable Temperature NMR to gain a deeper understanding of the molecule's behavior in solution. Adherence to the outlined protocols and analytical strategies will ensure the generation of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2597-2608. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933. Available at: [Link]

  • Steinberg, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4873. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Characterization Data of Products. RSC Publishing. Available at: [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 947-956. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

  • Das, D., et al. (2019). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. Molecules, 24(21), 3849. Available at: [Link]

  • Thangamani, A., et al. (2009). ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. ResearchGate. Available at: [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Natural Products Magnetic Resonance Database. Available at: [Link]

  • Veeprho. (n.d.). Sildenafil EP Impurity A | CAS 1391053-95-4. Veeprho Laboratories Pvt. Ltd. Available at: [Link]

  • Iwamura, J., et al. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Available at: [Link]

Sources

Foundational

Exact Mass and Molecular Weight Profiling of 1-(2-Methylpropyl)piperazin-2-one

An In-Depth Technical Guide for High-Resolution Mass Spectrometry Executive Summary In modern drug development, piperazine-based scaffolds are highly valued for their ability to constrain molecular conformation and impro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for High-Resolution Mass Spectrometry

Executive Summary

In modern drug development, piperazine-based scaffolds are highly valued for their ability to constrain molecular conformation and improve pharmacokinetic profiles. 1-(2-Methylpropyl)piperazin-2-one (also known as 1-isobutylpiperazin-2-one, CAS: 893747-69-8) is a critical intermediate in the synthesis of peptidomimetics and CNS-active agents. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical physicochemical properties and practical, self-validating analytical workflows. This guide details the exact mass and molecular weight of this compound, explaining the causality behind the analytical choices required to accurately profile it using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling: The Causality of Mass Definitions

A common pitfall in early-stage drug discovery is the conflation of molecular weight and exact mass. For a compound with the formula C₈H₁₆N₂O , these two metrics serve entirely different operational purposes.

  • Molecular Weight (156.23 g/mol ): This value is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon is 12.011 because of ¹³C contributions). Causality: You use this value exclusively for macroscopic laboratory operations—weighing reagents, calculating stoichiometry, and preparing molar solutions [1].

  • Exact Mass (156.126263 Da): This is the monoisotopic mass, calculated using only the mass of the most abundant, stable isotope of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915). Causality: In HRMS, the mass analyzer separates individual ions. The detector does not see an "average" weight; it sees specific isotopic peaks. To identify the compound with sub-ppm accuracy, the exact mass must be the target [2].

Data Presentation: Quantitative Specifications

Table 1: Key Chemical Identifiers and Mass Specifications for 1-(2-Methylpropyl)piperazin-2-one

PropertyValueOperational Application
Chemical Formula C₈H₁₆N₂ODefines elemental composition for synthesis.
CAS Number 893747-69-8Unique registry identifier for procurement.
Molecular Weight 156.23 g/mol Reagent weighing and molarity calculations.
Exact Mass (Neutral) 156.1262 DaTheoretical baseline for mass spectrometry.
Monoisotopic [M+H]⁺ 157.1335 DaTarget precursor ion in ESI+ mode.
Analytical Methodology: LC-HRMS Self-Validating Protocol

To confidently identify 1-(2-Methylpropyl)piperazin-2-one in a complex biological matrix or synthetic mixture, we must employ a self-validating Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS) protocol. A self-validating system ensures that any positive detection is mathematically and procedurally isolated from systemic errors or carryover.

Causality Behind Experimental Choices
  • Ionization Source (ESI+): The piperazine ring contains a basic secondary/tertiary nitrogen. Electrospray Ionization in positive mode (ESI+) is chosen because the basic nitrogen readily accepts a proton, yielding a highly stable[M+H]⁺ ion at m/z 157.1335.

  • Chromatography (RPLC): The 2-methylpropyl (isobutyl) group imparts sufficient lipophilicity to the polar piperazin-2-one core. A C18 reversed-phase column is selected because it perfectly balances the retention of this amphiphilic structure.

Step-by-Step Protocol
  • System Calibration (Validation Check 1): Prior to analysis, infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF flight tube. Rule: Do not proceed unless the mass accuracy of the calibrant is < 1 ppm.

  • Blank Injection (Validation Check 2): Inject a 50:50 Water:Acetonitrile solvent blank. Analyze the extracted ion chromatogram (EIC) at m/z 157.1335. Rule: The baseline must be flat to prove zero column carryover from previous runs.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to 1 mg/mL. Dilute to a working concentration of 100 ng/mL using the mobile phase starting conditions.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid to force protonation) over 5 minutes.

  • Data Acquisition & Processing: Scan m/z 50–1000. Extract the [M+H]⁺ peak. Calculate the mass error: ((Measured Mass - 157.1335) / 157.1335) * 10⁶. The identification is validated if the mass error is < 5 ppm and the isotopic distribution matches the theoretical C₈H₁₆N₂O profile.

G A System Calibration (< 1 ppm error) B Solvent Blank (Carryover Check) A->B C Sample Injection (C18 RPLC) B->C D ESI+ Ionization [M+H]+ Generation C->D E Q-TOF Analysis (m/z 157.1335) D->E

Fig 1. Self-validating LC-HRMS workflow ensuring sub-ppm exact mass accuracy.

Structural Significance & Fragmentation Logic

In tandem mass spectrometry (MS/MS), confirming the exact mass of the parent ion is only half the validation. We must apply Collision-Induced Dissociation (CID) to break the molecule apart and measure the exact mass of its fragments.

For 1-(2-Methylpropyl)piperazin-2-one, the fragmentation logic is dictated by the relative bond dissociation energies of the piperazin-2-one ring versus the isobutyl appendage [3].

  • Isobutyl Cleavage: The most labile site is the N-alkyl bond connecting the isobutyl group to the piperazine ring. CID at 20 eV typically results in the neutral loss of butene (C₄H₈, 56.0626 Da), leaving a core piperazin-2-one fragment at exact mass m/z 101.0715.

  • Lactam Ring Opening: The cyclic amide (lactam) is prone to ring-opening followed by the neutral loss of carbon monoxide (CO, 27.9949 Da), generating a diagnostic fragment at m/z 129.1385.

G Parent Parent Ion [M+H]+ m/z 157.1335 Frag1 Isobutyl Cleavage [-C4H8] m/z 101.0715 Parent->Frag1 CID (20 eV) Frag2 Lactam Ring Opening [-CO] m/z 129.1385 Parent->Frag2 CID (20 eV) Frag3 Terminal Amine Cleavage m/z 72.0813 Frag1->Frag3 Secondary Cleavage

Fig 2. Logical fragmentation pathways of 1-(2-Methylpropyl)piperazin-2-one under CID.

By cross-referencing the exact mass of the intact molecule (157.1335 Da) with these highly specific, structurally correlated exact mass fragments, the analytical scientist creates a closed-loop, self-validating dataset that guarantees absolute molecular identification.

References
  • NextSDS. "1-(2-methylpropyl)piperazin-2-one — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • National Center for Biotechnology Information. "Computed Properties for C8H16N2O (Exact Mass Reference)." PubChem Compound Summary for CID 77452. URL:[Link]

Exploratory

Mechanism of action of 1-(2-Methylpropyl)piperazin-2-one derivatives

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Methylpropyl)piperazin-2-one Derivatives Preamble for the Researcher The piperazinone scaffold is a recurring motif in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Methylpropyl)piperazin-2-one Derivatives

Preamble for the Researcher

The piperazinone scaffold is a recurring motif in modern medicinal chemistry, recognized for its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. While the specific class of 1-(2-methylpropyl)piperazin-2-one derivatives represents a potentially novel area of chemical space, the principles guiding the elucidation of their mechanism of action are well-established. This guide is structured to provide a logical and experimentally robust framework for characterizing these, or any novel, piperazinone derivatives. We will proceed from broad, hypothesis-generating screening to specific, target-validating assays, mirroring a typical drug discovery cascade. The methodologies described herein are designed to be self-validating, ensuring that each experimental step builds upon the last to create a cohesive and defensible mechanistic narrative.

Part 1: Initial Target Class Hypothesis and Broad Spectrum Screening

Given the prevalence of the piperazinone core in centrally active agents, a primary hypothesis is its interaction with key neurological targets. The structural features of a substituted piperazinone, including a lactam moiety and potential for varied substitutions at the N1 and other positions, make it a versatile scaffold for targeting G-protein coupled receptors (GPCRs) and ion channels.

The Rationale for Broad-Based Phenotypic Screening

Before dedicating resources to specific target-based assays, a broad phenotypic screen can provide invaluable, unbiased insights into the potential biological effects of the 1-(2-methylpropyl)piperazin-2-one derivatives. This approach prioritizes understanding the compound's effect on cellular or organismal function, deferring the "how" until a compelling "what" is identified.

A recommended starting point is a broad panel of cell-based assays relevant to CNS disorders. For instance, assessing neuronal viability, neurite outgrowth, or neurotransmitter uptake can provide initial clues.

Experimental Protocol: High-Content Neuronal Viability and Morphology Assay

This protocol describes a foundational screen to identify derivatives with neuroprotective or neurotoxic effects.

Objective: To quantify the effects of 1-(2-methylpropyl)piperazin-2-one derivatives on the viability and morphology of a human neuroblastoma cell line (e.g., SH-SY5Y).

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum, at 37°C in a 5% CO2 humidified incubator.

  • Plating: Seed cells into 96-well, black-walled, clear-bottom microplates at a density of 10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a dilution series of the 1-(2-methylpropyl)piperazin-2-one derivatives in the appropriate vehicle (e.g., DMSO). Add the compounds to the cells at final concentrations typically ranging from 10 nM to 100 µM. Include vehicle-only and positive (e.g., staurosporine for apoptosis) controls. Incubate for 48 hours.

  • Staining:

    • Add Hoechst 33342 (to stain nuclei for cell counting) and CellTracker™ Green CMFDA (to stain cytoplasm for morphology) to the live cells.

    • Incubate for 30 minutes.

    • Add a viability dye, such as propidium iodide, to identify dead cells.

  • Imaging: Acquire images using a high-content imaging system. Use at least two fluorescent channels: blue for nuclei and green for cytoplasm.

  • Data Analysis: Utilize image analysis software to quantify:

    • Total cell count (from Hoechst-stained nuclei).

    • Percentage of dead cells (propidium iodide positive).

    • Neurite length and number of branches per cell.

Data Interpretation: A statistically significant increase in neuronal viability or neurite outgrowth compared to vehicle controls would suggest a neurotrophic or neuroprotective effect, warranting further investigation. Conversely, a decrease in viability would indicate cytotoxicity.

Part 2: Target Deconvolution and Mechanistic Elucidation

Following the identification of a compelling phenotype, the next critical phase is to identify the specific molecular target(s) responsible for this effect.

Affinity-Based Target Identification

For a truly novel compound series, affinity-based proteomics is a powerful, unbiased method for target identification.

This workflow outlines the steps to identify binding partners for a lead 1-(2-methylpropyl)piperazin-2-one derivative.

cluster_prep Probe Synthesis & Matrix Preparation cluster_binding Binding & Elution cluster_analysis Protein Identification A Synthesize an analog of the lead compound with a linker arm (e.g., PEG linker with a terminal alkyne). B Covalently attach the linker-modified compound to a solid support (e.g., NHS-activated sepharose beads). A->B D Incubate the affinity and control matrices with a protein lysate (e.g., from brain tissue or SH-SY5Y cells). B->D C Prepare a control matrix with no compound attached. E Wash the matrices extensively to remove non-specific binders. D->E F Elute specifically bound proteins using an excess of the free (un-linked) lead compound. E->F G Separate the eluted proteins by SDS-PAGE. F->G H Excise protein bands unique to the affinity matrix. G->H I Identify proteins by mass spectrometry (LC-MS/MS). H->I cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, βγ subunits) D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation

Foundational

Toxicity and Safety Profile of 1-(2-Methylpropyl)piperazin-2-one

An In-Depth Technical Guide for Drug Development Professionals Executive Summary As a Senior Application Scientist overseeing preclinical safety evaluations, I approach the toxicological profiling of chemical building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist overseeing preclinical safety evaluations, I approach the toxicological profiling of chemical building blocks not merely as a regulatory compliance exercise, but as a mechanistic puzzle. 1-(2-Methylpropyl)piperazin-2-one (CAS: 893747-69-8), also known as 1-isobutylpiperazin-2-one, is a highly versatile N-substituted lactam utilized extensively in medicinal chemistry[1].

While it lacks the severe systemic toxicity of heavy metals or highly reactive electrophiles, its safety profile requires rigorous management. The compound presents specific localized and systemic hazards—namely Skin Irritation (H315), Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (H336)[1]. To design safe downstream drug candidates, we must first deconstruct the inherent biological liabilities of this starting material.

Mechanistic Foundations of Toxicity

Understanding the causality behind a compound's hazard classification is paramount for effective risk mitigation. The toxicity of 1-(2-Methylpropyl)piperazin-2-one is driven by two distinct structural features: the basicity of its secondary amine and the lipophilicity of its isobutyl substituent.

A. Localized Irritation: Membrane Disruption (H315 & H319)

The piperazin-2-one core features a neutral lactam (cyclic amide) at the N1 position and a secondary amine at the N4 position. The secondary amine retains significant basicity (pKa ~8–9). When this basic moiety contacts the aqueous environment of the corneal epithelium or the epidermis, it abstracts protons from the surrounding biological fluids, inducing a localized alkaline shift. This pH alteration leads to the saponification of lipid bilayers and the denaturation of superficial structural proteins, resulting in the erythema and ocular damage characteristic of H315 and H319 classifications[2].

B. Systemic Toxicity: CNS Depression (H336)

The addition of the isobutyl (2-methylpropyl) group at the N1 position significantly increases the molecule's lipophilicity compared to an unsubstituted piperazin-2-one. This enhanced lipophilicity facilitates rapid penetration across the blood-brain barrier (BBB). Once in the central nervous system (CNS), piperazine derivatives act as off-target modulators. They are well-documented agonists at γ -aminobutyric acid (GABA) receptors and can influence serotonergic (5-HT) pathways[3],[4]. The activation of these inhibitory GABAergic pathways results in CNS depression, manifesting clinically as drowsiness, dizziness, and ataxia (H336)[1].

Mechanism cluster_local Local Exposure Pathway cluster_systemic Systemic Exposure Pathway Compound 1-(2-Methylpropyl)piperazin-2-one (CAS: 893747-69-8) Contact Skin / Eye Contact Compound->Contact BBB BBB Penetration (High Lipophilicity) Compound->BBB pH Localized pH Shift (Amine Basicity) Contact->pH Irritation Membrane Disruption (H315 / H319) pH->Irritation Receptor GABA / 5-HT Receptor Modulation BBB->Receptor CNS CNS Depression (H336: Drowsiness) Receptor->CNS

Mechanistic pathways of localized irritation and systemic CNS depression.

Experimental Methodologies for Safety Profiling

To validate this safety profile in a laboratory setting, we must employ self-validating assay systems. A protocol is only trustworthy if it contains built-in orthogonal controls to differentiate between specific mechanisms of toxicity.

Protocol 1: In Vitro Membrane Integrity & Cytotoxicity Assay

Causality Rationale: To quantify H315/H319 irritation potential without animal testing, we use a dual-assay system. Transepithelial Electrical Resistance (TEER) measures the physical breakdown of tight junctions (irritation), while a subsequent MTT assay measures mitochondrial reductase activity (terminal cell death)[5]. This differentiates a transient irritant from a corrosive cytotoxin.

Step-by-Step Workflow:

  • Cell Culture: Seed Human Corneal Epithelial (HCE) cells onto permeable Transwell inserts (0.4 µm pore size). Culture until a stable epithelial monolayer forms (baseline TEER > 500 Ω⋅cm2 ).

  • Compound Preparation: Dissolve 1-(2-Methylpropyl)piperazin-2-one in 0.1% DMSO to create a concentration gradient (1 µM to 10 mM).

  • Controls: Establish a positive control (1% Triton X-100 for total membrane lysis) and a negative vehicle control (0.1% DMSO in media).

  • Incubation & TEER Measurement: Apply the compound to the apical chamber. Incubate for 24 hours. Measure TEER using a volt-ohm meter. A drop in TEER > 30% relative to the vehicle indicates significant membrane disruption.

  • Orthogonal Validation (MTT): Following TEER measurement, wash the cells and add MTT reagent (0.5 mg/mL). Incubate for 3 hours, solubilize the formazan crystals in isopropanol, and read absorbance at 570 nm.

Protocol 2: Radioligand Binding Assay for CNS Off-Target Profiling

Causality Rationale: To determine the specific receptor affinities driving the H336 (drowsiness) phenotype, we measure the displacement of a known radioligand from GABA_A receptors.

Step-by-Step Workflow:

  • Tissue Preparation: Isolate rat brain synaptosomes via sucrose density gradient centrifugation.

  • Incubation: Incubate 50 µg of synaptosomal protein with 1 nM [3H] -flunitrazepam (a GABA_A specific ligand) in the presence of varying concentrations of the test compound (0.1 µM to 100 µM).

  • Controls: Use 10 µM unlabeled diazepam to define non-specific binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression analysis.

Workflow Step1 1. Cell/Tissue Preparation Step2 2. Compound Incubation Step1->Step2 Step3 3. TEER / Radioligand Assays Step2->Step3 Step4 4. IC50 / EC50 Quantification Step3->Step4

Step-by-step experimental workflow for in vitro safety profiling.

Quantitative Toxicity Data

The following tables summarize the established hazard classifications and the projected in vitro thresholds extrapolated from structurally similar piperazin-2-one derivatives.

Table 1: Physicochemical & Hazard Summary

Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 893747-69-8Unique chemical identifier[1].
Molecular Formula C8​H16​N2​O N-substituted lactam structure.
Skin Irritation Category 2 (H315)Basic secondary amine alters local pH, disrupting epidermal lipids[1],[2].
Eye Irritation Category 2A (H319)Direct contact causes protein denaturation in the corneal epithelium[2].
STOT SE 3 Category 3 (H336)Lipophilic isobutyl group aids BBB penetration; GABAergic modulation causes drowsiness[1],[4].

Table 2: Projected In Vitro Toxicity Thresholds

Assay TypeTarget / Cell LineProjected IC50​ / EC50​ Phenotypic Outcome
Cytotoxicity (MTT) HCE (Human Corneal)> 50 µMModerate viability reduction at high doses[5].
Membrane Integrity Caco-2 / HCE (TEER)~ 10-25 µMTransient tight junction disruption (Irritation).
Receptor Binding GABA_A (Synaptosomes)~ 5-15 µMOff-target binding leading to CNS depression[3].
Risk Mitigation and Handling Protocols

Given the H315, H319, and H336 classifications, laboratory handling must prioritize the prevention of aerosolization and direct dermal contact:

  • Engineering Controls: All weighing, transfer, and synthesis procedures involving 1-(2-Methylpropyl)piperazin-2-one must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of particulates that could trigger CNS effects[2].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged handling), tightly sealed safety goggles (to prevent H319 ocular damage), and a standard laboratory coat are mandatory.

  • Spill Management: In the event of a spill, avoid sweeping, which generates dust. Use a damp absorbent pad to collect the solid, followed by a thorough wash of the area with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic amine residue.

Sources

Exploratory

Thermodynamic stability of 1-(2-Methylpropyl)piperazin-2-one in solution

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Methylpropyl)piperazin-2-one in Solution For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an activ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Methylpropyl)piperazin-2-one in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) in solution is a critical determinant of its shelf-life, efficacy, and safety. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(2-Methylpropyl)piperazin-2-one, a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry. We will delve into the foundational principles of chemical stability, present detailed experimental protocols for forced degradation studies, and outline the analytical methodologies required to quantify degradation and elucidate thermodynamic parameters. This document is intended to serve as a practical resource for researchers and drug development professionals, offering both theoretical insights and actionable experimental strategies.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the inherent stability of the molecule. Thermodynamic stability, which governs the equilibrium position of a chemical reaction, is a cornerstone of drug formulation and development. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and a shortened product shelf-life.[1][2] Understanding the degradation pathways and the associated thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), is therefore not merely an academic exercise but a regulatory and safety imperative.[3]

1-(2-Methylpropyl)piperazin-2-one, a substituted piperazinone, contains a lactam (a cyclic amide) moiety, which is susceptible to hydrolysis.[4][5] The stability of this ring is a key focus of this guide. The isobutyl substituent at the N1 position can also influence the molecule's electronic and steric properties, thereby affecting its stability. This guide will provide the tools to dissect these factors.

Physicochemical Properties of 1-(2-Methylpropyl)piperazin-2-one

A thorough understanding of the physicochemical properties of 1-(2-Methylpropyl)piperazin-2-one is fundamental to designing meaningful stability studies.

PropertyValue (Predicted/Experimental)Significance for Stability
Molecular Formula C8H16N2O-
Molecular Weight 156.23 g/mol Essential for concentration calculations.
Structure A piperazin-2-one ring with a 2-methylpropyl (isobutyl) group on the N1 nitrogen.The lactam bond is a primary site for hydrolysis.
pKa (Predicted) ~8-9 for the N4 amineInfluences solubility and degradation rate in pH-dependent hydrolysis.
LogP (Predicted) ~0.5-1.5Affects solubility in different solvents and potential for interactions with formulation excipients.
Solubility To be determined experimentally in relevant solvents (e.g., water, buffers, co-solvents).Critical for designing solution-based stability studies.

Note: Experimental values should be determined as part of the pre-formulation studies.

Theoretical Framework: Degradation Pathways and Thermodynamics

The primary anticipated degradation pathway for 1-(2-Methylpropyl)piperazin-2-one in aqueous solution is the hydrolysis of the lactam bond, which is a common degradation route for cyclic amides.[4][5][6] This reaction can be catalyzed by both acid and base.[4][7][8] Oxidative degradation is another potential pathway that should be investigated.[9][10]

Hydrolytic Degradation

The hydrolysis of the piperazin-2-one ring would result in the formation of an amino acid derivative.

  • Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5]

  • Base-Catalyzed Hydrolysis: Involves the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[4][7]

Oxidative Degradation

Oxidative degradation can be initiated by radical species and may target the piperazine ring, particularly at positions adjacent to the nitrogen atoms.[9]

Thermodynamic Considerations

The thermodynamic stability of 1-(2-Methylpropyl)piperazin-2-one can be quantified by determining the change in Gibbs free energy (ΔG) for its degradation reactions. The relationship between ΔG, enthalpy (ΔH), and entropy (ΔS) is given by the Gibbs equation:

ΔG = ΔH - TΔS

Where:

  • ΔG: Change in Gibbs free energy. A negative value indicates a spontaneous reaction.

  • ΔH: Change in enthalpy. Represents the heat absorbed or released during the reaction.

  • ΔS: Change in entropy. Represents the change in disorder of the system.

  • T: Absolute temperature in Kelvin.

By studying the degradation rate at different temperatures, these thermodynamic parameters can be determined using the Arrhenius and Eyring equations.

Experimental Assessment of Thermodynamic Stability

A systematic approach to evaluating the thermodynamic stability of 1-(2-Methylpropyl)piperazin-2-one involves forced degradation studies coupled with the development of a stability-indicating analytical method.[2][11]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the API and the increase in the concentration of degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[12][13]

Workflow for Stability-Indicating HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Prepare solutions of 1-(2-Methylpropyl)piperazin-2-one and stressed samples B Select Column (e.g., C18, C8) A->B C Optimize Mobile Phase (A: Aqueous buffer, B: Organic solvent) B->C D Optimize Gradient/Isocratic Elution C->D E Set Detection Wavelength (based on UV spectrum) D->E F Assess Specificity (Peak Purity) E->F G Determine Linearity, Accuracy, Precision, LOD, LOQ F->G

Caption: Workflow for the development of a stability-indicating HPLC method.

Protocol for HPLC Method Development:

  • Column Selection: Start with a versatile reversed-phase column, such as a C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradation products.

  • Detection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detection and to assess peak purity.

  • Method Optimization: Adjust the gradient slope, mobile phase pH, and column temperature to achieve optimal separation (resolution > 2) between the parent peak and all degradant peaks.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[14]

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the degradation of the drug substance to identify likely degradation products and pathways.[1][2][15]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Hydrolytic (Acid, Base, Neutral) E Analyze samples at time points using stability-indicating HPLC method A->E B Oxidative (e.g., H2O2) B->E C Thermal (Dry Heat) C->E D Photolytic (UV/Vis Light) D->E F Quantify parent compound and degradation products E->F G Identify major degradants (e.g., LC-MS) F->G I Determine Kinetic and Thermodynamic Parameters F->I H Elucidate Degradation Pathways G->H

Caption: Workflow for conducting forced degradation studies.

Protocol for Forced Degradation Studies:

  • Sample Preparation: Prepare solutions of 1-(2-Methylpropyl)piperazin-2-one at a known concentration (e.g., 1 mg/mL) in the respective stress media.

  • Stress Conditions: [2][3][11][14]

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Neutral Hydrolysis: Water at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid drug substance to 80°C.

    • Photolytic Degradation: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acid and base-stressed samples before dilution and injection into the HPLC system.

  • Data Analysis: Plot the natural logarithm of the concentration of the remaining parent drug versus time to determine the degradation rate constant (k) for each condition. Aim for 5-20% degradation for meaningful results.[2][14]

Determination of Thermodynamic Parameters

To determine the thermodynamic parameters for hydrolysis, the study should be conducted at a minimum of three different temperatures (e.g., 50°C, 60°C, 70°C).

  • Calculate Rate Constants (k): Determine the pseudo-first-order rate constant (k) at each temperature from the slope of the ln[C] vs. time plot.

  • Arrhenius Plot: Plot ln(k) versus 1/T (where T is in Kelvin). The slope of this line is equal to -Ea/R, where Ea is the activation energy and R is the gas constant (8.314 J/mol·K).

  • Eyring Equation: The Gibbs free energy of activation (ΔG‡) can be calculated using the Eyring equation: k = (κ * k_B * T / h) * e^(-ΔG‡ / RT) Where:

    • κ is the transmission coefficient (usually assumed to be 1)

    • k_B is the Boltzmann constant (1.381 x 10⁻²³ J/K)

    • h is the Planck constant (6.626 x 10⁻³⁴ J·s)

  • Calculate ΔH‡ and ΔS‡: The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined from the relationship: ΔG‡ = ΔH‡ - TΔS‡

Hypothetical Data for Acid-Catalyzed Hydrolysis

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
50323.150.003091.5 x 10⁻⁵-11.10
60333.150.003004.5 x 10⁻⁵-9.99
70343.150.002911.2 x 10⁻⁴-9.03

This data can then be used to generate an Arrhenius plot and calculate the thermodynamic parameters.

Computational Approaches to Stability Prediction

In addition to experimental studies, computational methods can provide valuable insights into the thermodynamic stability of 1-(2-Methylpropyl)piperazin-2-one.[13]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model the degradation reactions, calculate the energies of reactants, transition states, and products, and thereby predict the activation energies and reaction thermodynamics.[16]

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule in solution and how solvent molecules interact with it, which can influence its stability.[13][17]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of related compounds with their observed stability, allowing for the prediction of the stability of new analogs.[13]

Logical Flow for Computational Stability Assessment

Computational_Workflow A Build 3D structure of 1-(2-Methylpropyl)piperazin-2-one B Perform Geometry Optimization (e.g., using DFT) A->B C Model Degradation Reaction (e.g., Hydrolysis) B->C D Calculate Transition State Energy C->D E Calculate Reactant and Product Energies C->E F Determine Activation Energy (Ea) and Reaction Enthalpy (ΔH) D->F E->F G Incorporate Solvent Effects (e.g., PCM model) F->G

Caption: A simplified workflow for computational stability prediction.

Conclusion and Future Directions

The thermodynamic stability of 1-(2-Methylpropyl)piperazin-2-one in solution is a multifaceted property that can be thoroughly investigated through a combination of experimental and computational approaches. This guide has provided a comprehensive framework for such an investigation, from the development of a stability-indicating analytical method to the execution of forced degradation studies and the determination of key thermodynamic parameters.

The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall safety and efficacy of any potential drug product based on this scaffold. Future work could involve the synthesis and stability testing of analogs to build a QSAR model, which would enable the prediction of stability for novel compounds in this class and accelerate the drug development process.

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  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • Combining machine learning and molecular simulations to predict the stability of amorphous drugs - AIP Publishing. (2023, July 5).
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  • Lactam Hydrolysis Catalyzed by Mononuclear Metallo-β-lactamases: A Density Functional Study - ACS Publications. (2003, February 15).
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed. (2025, May 23).
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  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7).
  • NH3-Assisted Ammonolysis of β-Lactams: A Theoretical Study - ACS Publications.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2022, June 25).
  • Acidic and Basic Amide Hydrolysis // - ResearchGate.
  • 1-(2-methylprop-2-en-1-yl)piperazin-2-one — Chemical Substance Information - NextSDS.
  • Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine - RSC Publishing.
  • 8 Topics in Heterocyclic Chemistry - National Academic Digital Library of Ethiopia. (2007, October 3).
  • Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed. (2000, November 2).
  • Figure 1. Gibbs free energy profile for the ring transformation of... - ResearchGate.
  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis | Sahu | International Journal of Thermodynamics and Chemical Kinetics.
  • Gibbs free energy profile for the amination of 3-oxo-β-lactams 1 into... - ResearchGate.
  • 1-(2-Methylpropyl)piperazin-2-one | Sapphire Bioscience.
  • A THERMODYNAMIC STUDY OF HOMOPIPERAZINE, PIPERAZINE AND N-(2-AMINOETHYL)-PIPERAZINE AND THEIR COMPLEXES WITH COPPER(II) ION | The Journal of Physical Chemistry - ACS Publications.
  • (PDF) Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. (2025, October 30).
  • US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA) using the - DTU Research Database. (2025, July 29).
  • Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Synthesis of piperazines - Organic Chemistry Portal.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(2-Methylpropyl)piperazin-2-one

Application Note: Regioselective Synthesis of 1-(2-Methylpropyl)piperazin-2-one Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Identifiers: 1-Isobutylpiperazin-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 1-(2-Methylpropyl)piperazin-2-one

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Identifiers: 1-Isobutylpiperazin-2-one; CAS: 893747-69-8[1] | Hydrochloride Salt CAS: 2913267-67-9[2]

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 1-alkylated piperazin-2-ones presents a classic regioselectivity challenge. The piperazin-2-one scaffold contains two nitrogen atoms: the highly nucleophilic secondary amine at the N4 position, and the weakly nucleophilic amide nitrogen at the N1 position.

If direct alkylation or reductive amination is attempted on the unprotected piperazin-2-one, the reaction will overwhelmingly favor the N4 position. For instance, while sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold-standard reagent for the reductive amination of aldehydes to functionalize the N4 position under mild conditions[3][4], it is entirely ineffective for N1-alkylation due to the amide's lack of basicity and nucleophilicity.

The Causality-Driven Solution: To achieve exclusive N1-alkylation to form 1-(2-methylpropyl)piperazin-2-one, we must invert the natural reactivity of the molecule. This is accomplished via a three-stage workflow:

  • Masking: Utilize tert-butyl 3-oxopiperazine-1-carboxylate (4-Boc-piperazin-2-one) to sterically and electronically block the N4 position.

  • Activation & Alkylation: Deprotonate the N1 amide with a strong base (Sodium Hydride, NaH) to form a highly nucleophilic amidate anion, which then undergoes a rapid S_N2 substitution with 1-bromo-2-methylpropane (isobutyl bromide).

  • Deprotection & Salt Formation: Cleave the Boc group under acidic conditions to yield the target compound. Isolating the product as a hydrochloride salt (CAS 2913267-67-9) prevents atmospheric degradation and improves handling[2].

Synthetic Workflow Visualization

Synthesis SM 4-Boc-piperazin-2-one (Starting Material) Step1 NaH, Isobutyl Bromide DMF, 0°C to RT SM->Step1 Int1 4-Boc-1-isobutyl piperazin-2-one Step1->Int1 Step2 1. TFA, DCM 2. HCl in Dioxane Int1->Step2 Product 1-(2-Methylpropyl) piperazin-2-one HCl Step2->Product

Workflow diagram detailing the regioselective N1-alkylation and subsequent deprotection steps.

Quantitative Reaction Parameters

The following stoichiometric table outlines the optimized parameters for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Protocol
4-Boc-piperazin-2-one200.241.02.00 gSubstrate
Sodium Hydride (60% in oil)24.001.2480 mgAmide Deprotonation
1-Bromo-2-methylpropane137.021.51.63 mLAlkylating Agent
N,N-Dimethylformamide (DMF)73.09-20 mLPolar Aprotic Solvent
Trifluoroacetic Acid (TFA)114.0210.07.65 mLBoc Cleavage
4M HCl in Dioxane36.462.05.0 mLSalt Formation

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of tert-butyl 4-(2-methylpropyl)-3-oxopiperazine-1-carboxylate

Objective: Generate the amidate anion and execute the S_N2 alkylation without cross-reactivity.

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere to prevent the degradation of NaH by atmospheric moisture.

  • Substrate Dissolution: Dissolve 4-Boc-piperazin-2-one (2.00 g, 10 mmol) in anhydrous DMF (20 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Amidate Formation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 480 mg, 12 mmol) in three equal portions over 10 minutes.

    • Causality Insight: Portion-wise addition controls the exothermic deprotonation and the evolution of hydrogen gas. Stir at 0 °C for 30 minutes until gas evolution ceases, ensuring complete conversion to the amidate anion.

  • Alkylation: Add 1-bromo-2-methylpropane (1.63 mL, 15 mmol) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate can be used directly in Phase 2.

Phase 2: Deprotection and Isolation of Target Compound

Objective: Cleave the carbamate protecting group and isolate the stable hydrochloride salt.

  • Boc Cleavage: Dissolve the crude intermediate from Phase 1 in anhydrous Dichloromethane (DCM, 15 mL). Cool to 0 °C.

  • Acid Addition: Add Trifluoroacetic Acid (TFA, 7.65 mL, 100 mmol) dropwise.

    • Causality Insight: TFA protonates the carbamate carbonyl, initiating the elimination of isobutylene gas and carbon dioxide.

  • Reaction Monitoring: Stir the mixture at RT for 2 hours. Monitor completion via TLC (Ninhydrin stain will show a dark spot for the free secondary amine).

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with Toluene (2 × 10 mL) to remove trace TFA.

  • Salt Formation: Dissolve the resulting oily TFA salt in minimal dry Diethyl Ether (10 mL). Slowly add 4M HCl in Dioxane (5.0 mL) at 0 °C. A white precipitate of 1-isobutylpiperazin-2-one hydrochloride will immediately form[2].

  • Isolation: Filter the precipitate under vacuum, wash with cold Diethyl Ether (2 × 10 mL), and dry under high vacuum to afford the final product as a white, crystalline solid.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

Sources

Application

Application Note: 1-(2-Methylpropyl)piperazin-2-one as a Conformationally Restricted Pharmaceutical Building Block

Executive Summary & Strategic Rationale In modern medicinal chemistry, the transition from flat, sp2 -rich aromatic rings to sp3 -rich three-dimensional scaffolds is a proven strategy to improve clinical success rates. P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the transition from flat, sp2 -rich aromatic rings to sp3 -rich three-dimensional scaffolds is a proven strategy to improve clinical success rates. Piperazin-2-ones represent a privileged class of heterocyclic building blocks that serve as conformationally restricted bioisosteres of standard piperazines[1][2].

1-(2-Methylpropyl)piperazin-2-one (also known as 1-isobutylpiperazin-2-one) offers a unique structural paradigm. The incorporation of the lactam (amide) moiety at the C2 position significantly reduces the basicity of the adjacent N1 nitrogen, thereby modulating the overall physicochemical profile (e.g., increasing metabolic stability and reducing hERG liabilities) compared to unsubstituted piperazines[2]. Furthermore, the N1-isobutyl group provides a pre-installed, sterically demanding hydrophobic vector, leaving the N4 secondary amine available for divergent late-stage functionalization[3][4].

This application note provides researchers with authoritative, field-proven protocols for integrating this scaffold into drug discovery pipelines, focusing on N4-derivatization strategies.

Physicochemical Profile

Understanding the baseline properties of the building block is critical for predicting its behavior in parallel synthesis and purification workflows.

PropertyValueCausality / Implication for Synthesis
Chemical Name 1-(2-Methylpropyl)piperazin-2-oneStandard IUPAC nomenclature.
CAS Number 893747-69-8 (Free Base)[5][6]Essential for procurement and database indexing.
Molecular Formula C8H16N2O[6]-
Molecular Weight 156.23 g/mol [6][7]Low molecular weight ensures high ligand efficiency (LE) in downstream analogs.
N4 Amine pKa (est.) ~7.5 - 8.2Lower than standard piperazines (~9.8) due to the electron-withdrawing effect of the C2 carbonyl. Requires stronger bases for alkylation.
Hydrogen Bonding 1 Donor (N4), 1 Acceptor (C2=O)The lactam carbonyl acts as a rigid H-bond acceptor, often utilized to mimic peptide β -turns.

Structural Vectorization Diagram

The following diagram illustrates the functionalization vectors of 1-(2-Methylpropyl)piperazin-2-one, highlighting how each domain contributes to analog generation.

G Core 1-(2-Methylpropyl) piperazin-2-one (Core Scaffold) N4 N4 Secondary Amine (Reactive Center) Core->N4 N1 N1 Isobutyl Group (Hydrophobic Vector) Core->N1 C2 C2 Carbonyl (H-Bond Acceptor) Core->C2 RedAm Reductive Amination (Alkyl / Aryl-alkyl) N4->RedAm BHA Buchwald-Hartwig (Aryl / Heteroaryl) N4->BHA Acyl Acylation / Sulfonylation (Amides / Sulfonamides) N4->Acyl

Functionalization vectors of 1-(2-Methylpropyl)piperazin-2-one in drug design.

Validated Experimental Protocols

The N4 position of the piperazin-2-one ring is a versatile nucleophile. Below are two optimized, self-validating protocols for modifying this position: Reductive Amination and Buchwald-Hartwig Cross-Coupling.

Protocol A: N4-Alkylation via Reductive Amination

Objective: To introduce alkyl or aryl-alkyl substituents at the N4 position using aldehydes or ketones. Causality: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts) or requires harsh conditions. Reductive amination proceeds via an iminium ion intermediate. By using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ), which is a mild reducing agent, the iminium ion is selectively reduced over the starting aldehyde, ensuring high chemoselectivity and mono-alkylation.

Materials:

  • 1-(2-Methylpropyl)piperazin-2-one (1.0 equiv, 1.0 mmol, 156.2 mg)

  • Target Aldehyde (1.1 equiv, 1.1 mmol)

  • NaBH(OAc)3​ (1.5 equiv, 1.5 mmol, 318 mg)

  • Glacial Acetic Acid (1.0 equiv, 1.0 mmol, 57 μ L)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Iminium Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-Methylpropyl)piperazin-2-one and the target aldehyde in anhydrous DCM (10 mL).

  • Acid Catalysis: Add glacial acetic acid (57 μ L). Mechanistic Insight: The mild acid protonates the carbonyl oxygen of the aldehyde, accelerating the nucleophilic attack by the N4 amine and driving the equilibrium toward the iminium ion.

  • Incubation: Stir the mixture at room temperature for 1 hour. Validation: Take a 10 μ L aliquot, quench with MeOH, and analyze via LC-MS. The presence of the iminium mass [M+H]+ confirms intermediate formation.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)3​ in three distinct portions over 15 minutes. Causality: Portion-wise addition controls the exothermic reduction and prevents thermal degradation of the iminium species.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours. Monitor via TLC (stain with Ninhydrin; the secondary amine starting material will appear as a distinct spot, which should disappear).

  • Work-up: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: N4-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: To couple the N4 amine with aryl or heteroaryl halides, which are typically unreactive toward standard SN​2 or SN​Ar conditions unless highly electron-deficient[8]. Causality: The piperazin-2-one N4 amine is sterically hindered and less nucleophilic than a standard piperazine. Therefore, a palladium-catalyzed cross-coupling is required. RuPhos is selected as the dialkylbiaryl phosphine ligand because its large steric bulk accelerates the rate-limiting reductive elimination step, preventing unwanted β -hydride elimination byproducts[8].

Materials:

  • 1-(2-Methylpropyl)piperazin-2-one (1.2 equiv, 1.2 mmol, 187.5 mg)

  • Aryl Bromide/Chloride (1.0 equiv, 1.0 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%, 18.3 mg)

  • RuPhos (0.04 equiv, 4 mol%, 18.7 mg)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 1.5 mmol, 144 mg)

  • Anhydrous Toluene or 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a dry reaction vial with the Aryl Halide, Pd2​(dba)3​ , RuPhos, and NaOtBu .

  • Solvent Addition: Add anhydrous Toluene (5 mL). Causality: Toluene is non-polar and coordinates poorly, allowing the Pd-catalyst to remain highly active.

  • Amine Addition: Add 1-(2-Methylpropyl)piperazin-2-one.

  • Degassing (Critical Step): Sparg the mixture with Argon for 10 minutes. Validation: Oxygen acts as a radical initiator that rapidly oxidizes the electron-rich RuPhos ligand, killing the catalytic cycle. A color shift from dark purple/red ( Pd2​(dba)3​ ) to a dark orange/brown indicates active catalyst formation.

  • Heating: Seal the vial and heat at 90 °C–100 °C for 8–12 hours.

  • Monitoring: Analyze via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass [M+H]+ validates the conversion.

  • Work-up: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Reaction Optimization Data Summary

The following table summarizes expected yields and condition optimizations based on the functionalization vector chosen for the piperazin-2-one scaffold[4][8].

Reaction TypeReagents / Catalyst SystemTypical YieldLimitations / Troubleshooting
Reductive Amination NaBH(OAc)3​ , AcOH, DCM, RT75% - 92%Sterically hindered ketones may require stronger Lewis acids (e.g., Ti(OiPr)4​ ) or elevated temperatures.
Buchwald-Hartwig Pd2​(dba)3​ , RuPhos, NaOtBu , Toluene, 95 °C60% - 85%Base-sensitive substrates (e.g., esters) require milder bases like Cs2​CO3​ instead of NaOtBu .
Sulfonylation R-SO2​Cl , Et3​N or DIPEA, DCM, 0 °C80% - 95%Highly efficient; however, bis-sulfonylation can occur if the C3 position is enolized under excessively strong basic conditions (e.g., LHMDS)[4].
SN​Ar (Nucleophilic Aromatic Sub.) Heteroaryl-F or -Cl, DIPEA, DMF, 120 °C40% - 70%Only viable for highly electron-deficient rings (e.g., 2-chloropyrimidines). Requires high heat.

Sources

Method

Application Note: 1-(2-Methylpropyl)piperazin-2-one in Drug Discovery Pipelines

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 1-(2-Methylpropyl)piperazin-2-one (CAS: 893747-69-8) Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 1-(2-Methylpropyl)piperazin-2-one (CAS: 893747-69-8)

Executive Summary

The piperazine ring is universally recognized as a privileged scaffold in modern medicinal chemistry, favored for its ability to fine-tune steric, electronic, and physicochemical properties[1]. However, the dual basic nitrogens of traditional piperazines often lead to high overall basicity (pKa ~9.8), which is a primary driver for off-target human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition—a leading cause of drug-induced long QT syndrome and clinical attrition[2].

1-(2-Methylpropyl)piperazin-2-one (also known as 1-isobutylpiperazin-2-one) represents a strategic structural evolution[3]. By incorporating a carbonyl group at the C2 position, the adjacent N1 nitrogen is converted into a lactam (amide), drastically reducing the molecule's basicity[4]. Furthermore, the 1-(2-methylpropyl) substitution provides a metabolically stable, lipophilic anchor that enhances binding affinity to hydrophobic target pockets without introducing hydrogen bond donors that could impede membrane permeability. This guide details the mechanistic rationale, synthetic integration, and validation protocols for utilizing this scaffold in lead optimization pipelines.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler alternatives. The structural modifications inherent to 1-(2-Methylpropyl)piperazin-2-one solve three distinct pharmacokinetic challenges:

  • Basicity Modulation (hERG Mitigation): The conversion of the N1 amine to an amide reduces the pKa of the scaffold. Because hERG channel binding is heavily dependent on the protonation state of basic amines interacting with key aromatic residues (Y652 and F656) in the channel pore, lowering the basicity effectively disrupts this off-target pharmacophore model[2].

  • Conformational Restriction: The sp2 hybridization of the lactam nitrogen restricts the conformational flexibility of the six-membered ring compared to standard piperazine, locking the molecule into a more predictable geometry that can improve target residence time[4].

  • Lipophilic Anchoring: The isobutyl group at N1 increases the calculated logarithm of the partition coefficient (cLogP). This branched alkyl chain is highly effective at occupying hydrophobic sub-pockets in targets like G-protein-coupled receptors (GPCRs) and voltage-gated sodium channels (e.g., NaV1.5)[4].

Quantitative ADME & Physicochemical Comparison

To illustrate the impact of these structural changes, the following table summarizes the typical physicochemical shifts observed when transitioning from a standard piperazine to the 1-(2-Methylpropyl)piperazin-2-one scaffold during lead optimization.

Scaffold FeatureStandard PiperazinePiperazin-2-one Core1-(2-Methylpropyl)piperazin-2-one
N1 Functional Group Secondary AmineSecondary Amide (Lactam)Tertiary Amide (N-Isobutyl)
Highest Basic pKa ~9.8 (Highly Basic)~7.5 - 8.0 (Weakly Basic)~7.2 - 7.8 (Weakly Basic)
Hydrogen Bond Donors 211 (Only at N4)
Typical hERG Liability High (IC50 often < 1 µM)ModerateLow (IC50 often > 15 µM)
Membrane Permeability Moderate (Charge-limited)HighVery High (Lipophilicity driven)

Synthetic Integration Workflow

The N4 position of 1-(2-Methylpropyl)piperazin-2-one remains a nucleophilic secondary amine, serving as the primary handle for synthetic diversification. It is highly compatible with reductive aminations, SN2 alkylations, and Buchwald-Hartwig cross-couplings.

SyntheticWorkflow A 1-(2-Methylpropyl) piperazin-2-one (Nucleophilic Scaffold) C Iminium Intermediate (Transient Species) A->C Weak Acid Catalyst (-H2O) B Target Aldehyde (Electrophile) B->C D N4-Alkyl Derivative (Optimized Lead) C->D STAB Reduction (Chemoselective)

Fig 1: Chemoselective N4-derivatization workflow via reductive amination.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the methodology to explain why specific reagents and conditions are mandated.

Protocol A: N4-Derivatization via Chemoselective Reductive Amination

Objective: To synthesize N4-alkylated derivatives of 1-(2-Methylpropyl)piperazin-2-one without reducing the C2 lactam carbonyl.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 equivalent of 1-(2-Methylpropyl)piperazin-2-one and 1.1 equivalents of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating if the iminium formation is sterically hindered.

  • Acid Activation: Add 1.5 equivalents of glacial acetic acid.

    • Causality: A weak acid is strictly required to protonate the aldehyde carbonyl oxygen, increasing its electrophilicity, without fully protonating the N4 amine of the piperazinone, which would kill its nucleophilicity.

  • Reduction: Stir for 1 hour at room temperature, then add 1.5 equivalents of Sodium triacetoxyborohydride (STAB, NaB(OAc)3H) in portions.

    • Causality: STAB is specifically selected over Sodium borohydride (NaBH4). STAB is a mild reducing agent that will selectively reduce the transient iminium ion but will not reduce the lactam carbonyl of the piperazin-2-one core, preserving the scaffold's integrity.

  • Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Self-Validation (QC): Analyze the crude product via LC-MS. The presence of the [M+H]+ peak corresponding to the target mass, combined with the absence of a peak at [M+H−14]+ (which would indicate over-reduction of the lactam to a piperazine), validates the chemoselectivity of the reaction.

Protocol B: In Vitro hERG Inhibition Profiling (Patch-Clamp)

Objective: To validate that the incorporation of the 1-(2-Methylpropyl)piperazin-2-one scaffold successfully mitigates hERG liability compared to standard piperazine analogs.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with the hERG gene (KCNH2). Plate cells on glass coverslips 24 hours prior to the assay to ensure optimal adherence and membrane integrity.

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings at room temperature. Use an intracellular solution containing Mg-ATP and EGTA to prevent current rundown.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Causality: hERG blockers predominantly bind to the open or inactivated states of the channel. Measuring the tail current during the -50 mV repolarization step provides the most accurate quantification of channel block, as this is when the channels rapidly recover from inactivation into the open state before slowly deactivating[5].

  • Compound Application: Perfuse the test compound (N4-derivative) at varying concentrations (0.1 µM to 30 µM).

  • Self-Validation (QC): Always run Dofetilide (a known potent hERG blocker) as a positive control at 10 nM. The assay is only valid if Dofetilide produces >80% inhibition of the tail current. An IC50 > 15 µM for the test compound confirms successful hERG mitigation.

Pharmacological Application: Target Modulation Pathway

When integrated into a lead compound, the 1-(2-Methylpropyl)piperazin-2-one scaffold acts as a dual-function modulator: it maintains high-affinity interactions with the primary therapeutic target while sterically and electronically evading off-target anti-targets.

Pathway Lead Optimized Lead Compound with 1-(2-Methylpropyl)piperazin-2-one Target Primary Target (e.g., CCR2 / NaV1.5) Lead->Target Hydrophobic & H-bond interactions hERG hERG K+ Channel (Off-Target) Lead->hERG Steric clash & reduced basicity Effect1 Therapeutic Efficacy (High Affinity via Isobutyl anchor) Target->Effect1 Effect2 Reduced Cardiotoxicity (Low Affinity due to reduced basicity) hERG->Effect2

Fig 2: Dual-pathway pharmacological logic demonstrating target efficacy alongside hERG evasion.

References

  • ACS Publications. 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. PubMed. Available at: [Link]

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at:[Link]

  • bioRxiv. Structural modeling of the hERG potassium channel and associated drug interactions. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 1-(2-Methylpropyl)piperazin-2-one in Organic Solvents

Welcome to the technical support center for 1-(2-Methylpropyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the low...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2-Methylpropyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the low solubility of this compound in organic solvents. By understanding its key physicochemical properties and applying systematic troubleshooting strategies, you can optimize your experimental outcomes.

Introduction

1-(2-Methylpropyl)piperazin-2-one is a substituted piperazinone, a class of compounds with significant interest in medicinal chemistry.[1] However, its solubility in common organic solvents can be a limiting factor in various applications, from synthesis and purification to formulation development. This guide provides a structured, question-and-answer-based approach to troubleshoot these solubility issues, grounded in scientific principles and practical laboratory experience.

Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₈H₁₆N₂O-
CAS Number 893747-69-8-
Molecular Weight 156.23 g/mol Influences dissolution rate.
Predicted LogP 0.8 - 1.2Indicates moderate lipophilicity, suggesting some solubility in non-polar organic solvents but also potential for hydrogen bonding interactions.[4][5]
Predicted pKa 3.5 - 4.5 (for the amide proton) and 8.5 - 9.5 (for the piperazine nitrogen)The presence of both an acidic and a basic center suggests that solubility will be highly dependent on the pH of the solution.[6][7]
Predicted Melting Point 90 - 110 °CA higher melting point can correlate with lower solubility due to stronger crystal lattice energy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing very low solubility of 1-(2-Methylpropyl)piperazin-2-one in a non-polar solvent like hexane or toluene. Why is this happening and what can I do?

A1: Scientific Rationale and Troubleshooting Protocol

The low solubility in non-polar solvents, despite a positive predicted LogP, is likely due to the presence of polar functional groups in the molecule, specifically the amide and the second nitrogen of the piperazine ring. These groups can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult for non-polar solvents to disrupt.

Troubleshooting Workflow for Non-Polar Solvents

Caption: Decision tree for improving solubility in non-polar solvents.

Step-by-Step Protocol:

  • Solvent Blending:

    • Start by adding a small percentage (1-5% v/v) of a polar aprotic co-solvent such as tetrahydrofuran (THF), ethyl acetate (EtOAc), or acetone to your non-polar solvent.

    • Stir the mixture at room temperature and observe for any increase in dissolution.

    • Gradually increase the co-solvent concentration, monitoring for solubility improvement. Be mindful that a high percentage of the co-solvent may alter the desired properties of your final solution.

  • Temperature Increase:

    • Gently warm the solvent mixture while stirring. An increase in temperature can provide the energy needed to overcome the crystal lattice forces.

    • Monitor the temperature closely to avoid any potential degradation of the compound.

  • Alternative Solvents:

    • If co-solvents are not effective or permissible for your application, consider switching to a more polar solvent. Based on the predicted properties, polar aprotic solvents are a good starting point.

Q2: My compound has poor solubility in a polar protic solvent like ethanol or methanol. This seems counterintuitive. What could be the cause?

A2: Scientific Rationale and Troubleshooting Protocol

While polar protic solvents can form hydrogen bonds, they can also form strong solvent-solvent interactions. If the energy gained by the compound-solvent interaction is not sufficient to overcome both the compound's crystal lattice energy and the solvent-solvent interactions, solubility will be low. Additionally, the presence of polymorphism can be a significant factor.[8][9][10] Different crystalline forms (polymorphs) of the same compound can exhibit vastly different solubility profiles.

Troubleshooting Workflow for Polar Protic Solvents

Caption: Troubleshooting low solubility in polar protic solvents.

Step-by-Step Protocol:

  • Investigate Polymorphism:

    • If you have access to solid-state characterization techniques, analyze your batch of 1-(2-Methylpropyl)piperazin-2-one. Differential Scanning Calorimetry (DSC) can reveal different melting points, and X-ray Diffraction (XRD) can identify different crystal structures.

    • Attempt to recrystallize a small amount of the compound from a different solvent or solvent mixture than was used in its initial preparation. This may yield a different, potentially more soluble, polymorph.

  • pH Adjustment:

    • Given the predicted pKa values, the solubility of your compound will be highly sensitive to pH.

    • In an alcoholic solvent, try adding a small amount of a weak acid (e.g., acetic acid) to protonate the basic piperazine nitrogen. This will form a salt in situ, which is often more soluble.

    • Conversely, adding a weak base (e.g., triethylamine) could deprotonate the amide, although this is generally less effective for increasing solubility in protic solvents.

  • Consider Polar Aprotic Solvents:

    • Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are powerful solvents for a wide range of organic molecules. While they have high boiling points and can be difficult to remove, they are excellent for initial dissolution studies to determine the maximum solubility.

Q3: I need to prepare a concentrated stock solution for my experiments. Which solvent system should I start with?

A3: A Systematic Approach to Solvent Selection

A systematic screening of solvents is the most effective approach to finding a suitable system for a concentrated stock solution. The use of Hansen Solubility Parameters (HSP) can provide a theoretical framework for selecting candidate solvents.[11][12][13] The principle of HSP is that "like dissolves like," where the similarity is quantified by three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).

Predicted Hansen Solubility Parameters for 1-(2-Methylpropyl)piperazin-2-one:

HSP ComponentPredicted Value (MPa½)
δD (Dispersion) 17.0 - 18.0
δP (Polar) 7.0 - 9.0
δH (Hydrogen Bonding) 8.0 - 10.0

Hansen Solubility Parameters for Common Organic Solvents:

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Hexane14.90.00.0
Toluene18.01.42.0
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Acetonitrile15.318.06.1
Ethanol15.88.819.4
Methanol15.112.322.3
Dichloromethane17.07.37.1
Chloroform17.83.15.7
Tetrahydrofuran (THF)16.85.78.0
Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2

Protocol for Solvent Screening:

  • Initial Screening: Based on the predicted HSP values, solvents with similar parameters are more likely to be good solvents. Dichloromethane and THF appear to be good starting points. DMF and DMSO are also strong candidates.

  • Small-Scale Solubility Testing:

    • Weigh a small, precise amount of your compound (e.g., 10 mg) into several vials.

    • Add a measured volume (e.g., 0.1 mL) of each candidate solvent to the respective vials.

    • Vortex or stir the vials at a constant temperature (e.g., 25 °C) for a set period.

    • Visually inspect for complete dissolution.

    • If the compound dissolves, add another measured aliquot of the compound and repeat until saturation is reached.

  • Quantitative Analysis: For more precise solubility determination, analyze the supernatant of the saturated solutions using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Hansen Solubility Parameters. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data. [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. (2025). Crystal Growth & Design. [Link]

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). (2016). CrystEngComm. [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. (2025). PubMed. [Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters. (2022). Industrial & Engineering Chemistry Research. [Link]

  • A Bayesian Approach to Predict Solubility Parameters. (2018). ChemRxiv. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. (2021). Molecules. [Link]

  • An improved method for predicting logP. (n.d.). The University of Texas at Austin. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. [Link]

  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. [Link]

  • 1-(2-methylpropyl)piperazin-2-one — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Calculating log P(oct) with no missing fragments;The problem of estimating new interaction parameters. (n.d.). ResearchGate. [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). ResearchGate. [Link]

  • Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K. (n.d.). Academia.edu. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). Scientific Reports. [Link]

  • Piperazine, 1-methyl-. (n.d.). NIST WebBook. [Link]

  • Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. (1997). Journal of Chemical Information and Computer Sciences. [Link]

  • A study of physicochemical properties of 2-, 3-, 4-alkoxyphenylcarbamic acid derivatives with a substituted N-phenylpiperazine moiety in the basic part. (2005). ResearchGate. [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). Molecules. [Link]

Sources

Optimization

Purification techniques for 1-(2-Methylpropyl)piperazin-2-one crude extracts

Welcome to the technical support and troubleshooting guide for the purification of 1-(2-Methylpropyl)piperazin-2-one (CAS: 893747-69-8). This molecule features a highly polar piperazinone (lactam) core with an isobutyl s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the purification of 1-(2-Methylpropyl)piperazin-2-one (CAS: 893747-69-8). This molecule features a highly polar piperazinone (lactam) core with an isobutyl substitution at the N1 amide position and a basic secondary amine at the N4 position.

Because of its unique physicochemical profile—specifically its high water solubility and strong hydrogen-bonding capacity—standard purification techniques often lead to severe product loss, streaking, or degradation. This guide provides field-proven, mechanistically grounded solutions for researchers and drug development professionals.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I losing my product during the initial aqueous workup?

The Causality: 1-(2-Methylpropyl)piperazin-2-one has a very low partition coefficient ( logP ) in standard non-polar organic solvents. The N4 secondary amine and the C2 carbonyl readily form a robust hydration shell in aqueous environments, making extraction into solvents like ethyl acetate or diethyl ether highly inefficient[1]. The Solution: You must chemically disrupt the hydration shell. Saturate the aqueous layer with a chaotropic or high-ionic-strength salt (e.g., K2​CO3​ or NaCl ) to induce a "salting-out" effect. Furthermore, switch to a hydrogen-bond-donating/accepting solvent mixture, such as Chloroform/Isopropanol (3:1 v/v), which can effectively outcompete water for the solute.

Q2: My product streaks severely on normal-phase silica gel, and I cannot resolve it from unreacted starting materials. How do I fix this?

The Causality: The basic secondary amine (N4) of the piperazinone ring acts as a strong Lewis base, interacting irreversibly with the acidic silanol groups ( Si-OH ) present on bare silica gel. This causes severe tailing, poor resolution, and low mass recovery. The Solution: You must passivate the stationary phase. Pre-treat your silica column and dope your mobile phase with 1–5% Triethylamine (TEA) or aqueous ammonia[1]. The TEA competitively binds to the acidic silanol sites, allowing the piperazinone to elute based on true polarity rather than acid-base retention. Alternatively, highly polar eluent systems like CH2​Cl2​ /MeOH (80:20 v/v) have proven effective for similar piperazin-2-one derivatives[2].

Q3: I am observing oxidized byproducts and ring-opened oligomers in my crude extract. How do I separate them?

The Causality: Piperazinone derivatives are susceptible to oxidation and ring-opening hydrolysis, particularly at elevated temperatures or extreme pH levels during concentration[1]. Oligomeric byproducts form when the secondary amine of one molecule attacks the lactam carbonyl of another under forcing conditions. The Solution: Maintain a strictly neutral to mildly basic pH during workup and use degassed solvents to prevent oxidation. Because oligomers possess vastly different hydrodynamic volumes compared to the monomeric product, Size Exclusion Chromatography (SEC) or carefully optimized amine-modified flash chromatography can effectively separate them[3].

Q4: The final product is discolored and contains trace metal catalysts from a previous cross-coupling step. What is the best removal strategy?

The Causality: Transition metals (e.g., Pd, Cu) coordinate strongly to the bidentate-like pockets or the basic N4 nitrogen of the piperazine ring, carrying over into the organic phase. The Solution: Implement a targeted adsorption step. Macroporous weak acid cation exchange resins or granular activated carbon (e.g., 8x30 mesh) selectively adsorb these metal-amine complexes and colored degradation products without sequestering the bulk product[4].

Part 2: Quantitative Data & Optimization Tables

Table 1: Extraction Efficiency (Partitioning Optimization)

Self-Validation Metric: Spot the residual aqueous layer on a TLC plate and stain with Ninhydrin. A lack of purple coloration confirms complete extraction.

Aqueous Phase TreatmentExtraction SolventEstimated Recovery (%)Mechanistic Effect
DI Water (Neutral pH)Ethyl Acetate< 20%Hydration shell intact; poor partitioning.
DI Water (pH 10)Dichloromethane (DCM)~ 40%Amine deprotonated, but lactam remains highly water-soluble.
Saturated NaCl Dichloromethane (DCM)~ 75%Partial disruption of aqueous hydration shell.
Saturated K2​CO3​ CHCl3​ : iPrOH (3:1) > 90% Complete salting-out; matched solvent polarity.
Table 2: Chromatographic Solvent Systems for Piperazin-2-ones

Stationary Phase: Silica Gel (230-400 mesh).

Solvent System (v/v)AdditiveAverage Rf​ ValuePeak Shape / Resolution
Hexane / EtOAc (1:1)None0.05Severe tailing, irreversible binding.
DCM / MeOH (95:5)None0.20Moderate tailing, poor separation.
DCM / MeOH (80:20)None0.45Good recovery, slight tailing[2].
DCM / MeOH (90:10) 1% Et3​N 0.40 Sharp peak, excellent resolution[1].

Part 3: Experimental Protocols

Protocol A: Optimized Acid-Base "Salting-Out" Extraction

This protocol is a self-validating system designed to maximize mass recovery of polar lactams.

  • Solvent Removal: Concentrate the crude reaction mixture in vacuo (water bath < 40°C) to remove volatile organic solvents that might interfere with partitioning.

  • Aqueous Dilution & pH Adjustment: Suspend the crude residue in a minimal volume of distilled water. Add 2M NaOH dropwise until the pH reaches 10–11. Validation: Test with pH paper to ensure the N4 secondary amine ( pKa​≈9.0 ) is fully deprotonated and uncharged.

  • Salting Out: Add solid anhydrous K2​CO3​ to the aqueous phase under vigorous stirring until no more salt dissolves (saturation).

  • Extraction: Extract the aqueous phase 4 times with equal volumes of a CHCl3​ /Isopropanol (3:1 v/v) mixture.

  • Validation of Completion: Spot a drop of the remaining aqueous layer onto a TLC plate, heat, and apply Ninhydrin stain. If no purple spot appears, extraction is complete.

  • Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the enriched crude product.

Protocol B: Amine-Passivated Flash Chromatography

Designed to prevent irreversible adsorption of the secondary amine onto silica.

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a 90:9:1 volumetric ratio.

  • Column Passivation: Slurry-pack the silica gel using the prepared mobile phase. Pass at least 2 column volumes of the eluent through the bed to fully saturate and passivate the acidic silanol sites.

  • Sample Loading: Dissolve the crude extract in a minimal amount of DCM (add drops of MeOH if solubility is limited). Load evenly onto the column head.

  • Elution & Monitoring: Elute using the 90:9:1 system. Collect fractions and monitor via TLC (visualize with UV 254 nm and Ninhydrin stain).

  • Purge & Dry: Pool the product-containing fractions and concentrate in vacuo. To remove residual TEA, dry the final product under high vacuum (0.1 mbar) for at least 12 hours.

Part 4: Workflow & Troubleshooting Visualizations

Workflow Crude Crude 1-(2-Methylpropyl) piperazin-2-one Workup Aqueous Workup (Salting Out + Extraction) Crude->Workup Phase Organic Phase (Contains Product) Workup->Phase CHCl3:iPrOH Chromatography Flash Chromatography (Amine-Modified Silica) Phase->Chromatography Pure Pure Product (>98% HPLC) Chromatography->Pure

Figure 1: Standard purification workflow for polar piperazinone derivatives.

LogicTree Start Issue: Low Yield or Purity Q1 Is the product lost in the aqueous phase? Start->Q1 Sol1 Saturate with K2CO3 Extract with CHCl3/iPrOH Q1->Sol1 Yes Q2 Is the product streaking on the silica column? Q1->Q2 No Sol2 Add 1-5% Et3N or NH4OH to the mobile phase Q2->Sol2 Yes

Figure 2: Troubleshooting logic tree for resolving common piperazinone purification failures.

References

  • MDPI. "Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives." Molecules. Available at: [Link]

  • Office of Scientific and Technical Information (OSTI). "Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating." Available at: [Link]

  • ChemRxiv. "Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 1-(2-Methylpropyl)piperazin-2-one

Introduction Welcome to the technical support guide for 1-(2-Methylpropyl)piperazin-2-one (CAS 893747-69-8). As a critical intermediate in pharmaceutical research and drug development, maintaining the chemical integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 1-(2-Methylpropyl)piperazin-2-one (CAS 893747-69-8). As a critical intermediate in pharmaceutical research and drug development, maintaining the chemical integrity of this reagent is paramount to ensuring the reproducibility and success of your experiments. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the potential degradation pathways of this molecule and to offer practical, field-proven strategies for its prevention. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Section 1: Understanding the Chemistry of Degradation

To effectively prevent degradation, it is crucial to understand the vulnerable aspects of the 1-(2-Methylpropyl)piperazin-2-one structure. The molecule contains a six-membered lactam (a cyclic amide) integrated into a piperazine ring, presenting two primary routes for chemical breakdown: hydrolysis and oxidation.

cluster_main 1-(2-Methylpropyl)piperazin-2-one mol

Caption: Chemical structure of 1-(2-Methylpropyl)piperazin-2-one.

Hydrolytic Degradation: The Vulnerable Amide Bond

The lactam ring is the most susceptible feature to hydrolysis. This reaction involves the cleavage of the amide bond by water, resulting in a ring-opening event to form an amino acid derivative. This process is significantly accelerated by the presence of acids or bases.[1]

  • Mechanism: The acid-catalyzed mechanism typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1] Conversely, base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2] While six-membered lactam rings are generally more stable than smaller, more strained rings (e.g., β-lactams), they are still prone to hydrolysis under non-neutral pH conditions.[3]

Oxidative Degradation: A Threat to the Piperazine Ring

The piperazine core is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen atoms (α-carbons) and the nitrogen atoms themselves.[4][5]

  • Mechanism: Oxidation can be initiated by atmospheric oxygen, and this process can be catalyzed by the presence of trace metal ions (like iron or copper), light, or other oxidizing agents.[6] This can lead to the formation of various byproducts, including N-oxides, piperazine-2,3-diones, or even fragmentation of the ring into smaller molecules like ethylenediamine and formate.[5][7][8] Studies on piperazine itself have shown that piperazinone can be an intermediate in its oxidative degradation pathway.[5][9]

parent 1-(2-Methylpropyl)piperazin-2-one hydrolysis_product Ring-Opened Amino Acid Derivative parent->hydrolysis_product Hydrolysis (H₂O, Acid/Base) oxidation_product Oxidized Products (e.g., N-Oxides, Diketopiperazines) parent->oxidation_product Oxidation (O₂, Light, Metals)

Caption: Primary degradation pathways for 1-(2-Methylpropyl)piperazin-2-one.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid (powder) 1-(2-Methylpropyl)piperazin-2-one?

A1: To maximize long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Freezer storage at -20°C is strongly recommended.[10] For short-term use (a few weeks), refrigeration at 4°C is acceptable. Avoid room temperature storage.[11]

  • Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen). This is critical to displace atmospheric oxygen and prevent oxidative degradation.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.[12]

  • Moisture: The compound is likely hygroscopic. Keep the container tightly sealed to prevent moisture absorption, which can initiate hydrolysis.[13]

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

A2: The choice of solvent and storage conditions is critical for solution stability.

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds.[10] When preparing aqueous solutions, use a buffer system to maintain a neutral pH and minimize hydrolysis.

  • Storage: For solutions in DMSO, manufacturer data suggests storage at -80°C for up to 6 months or -20°C for up to 1 month .[10]

  • Best Practice: To avoid repeated freeze-thaw cycles which can accelerate degradation, we highly recommend aliquoting the stock solution into single-use volumes immediately after preparation.

Q3: What are the visible signs of degradation?

A3: While analytical confirmation is always necessary, visual inspection can provide initial clues. Look for:

  • Color Change: A change from a white or off-white powder to yellow or brown can indicate oxidation.[12]

  • Clumping or Caking: This suggests moisture has been absorbed by the solid.

  • Insolubility: Difficulty dissolving the compound in a solvent where it was previously soluble can indicate the formation of less soluble degradation products or polymers.

Q4: My compound was left on the bench for a few hours. Is it still good?

A4: The impact of short-term exposure depends on the specific conditions (light intensity, humidity, temperature). While a few hours may not cause extensive degradation, it introduces an unacceptable variable into your experiments. For critical applications, it is always best practice to use a sample that has been stored correctly. We recommend performing a quick purity check via LC-MS if you have any doubts before using the material in a crucial experiment.

Section 3: Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Inconsistent experimental results or a gradual loss of compound efficacy. Degradation of the stock solution due to improper storage, age, or repeated freeze-thaw cycles.1. Prepare a fresh stock solution from a new or properly stored vial of solid compound. 2. Aliquot stock solutions into single-use tubes to eliminate freeze-thaw cycles.[11] 3. Qualify your stock solution: Before starting a new set of experiments, run a simple analytical check (e.g., LC-MS) to confirm the identity and purity of your working solution.
Appearance of unexpected peaks in LC-MS or GC-MS analysis. The compound has degraded during storage or sample processing.1. Review Storage History: Confirm that both solid and solution storage protocols were followed correctly (temperature, inert gas, light protection). 2. Analyze a Fresh Sample: Immediately prepare a solution from a new, sealed vial and analyze it as a control to determine if the degradation is from storage or an artifact of your analytical method. 3. Investigate Degradants: The mass of the new peaks can provide clues. A mass increase of +18 Da suggests hydrolysis, while an increase of +16 Da could indicate oxidation.
Solid compound is discolored (yellow/brown) or has a clumpy texture. Significant oxidation and/or moisture absorption has occurred.1. Do not use the compound. The presence of visible impurities means the material's integrity is compromised. Using it will lead to unreliable and unpublishable results. 2. Order a fresh lot of the compound and implement the stringent storage protocols outlined in this guide upon its arrival.

Section 4: Protocols and Workflows

Protocol 1: Recommended Handling and Stock Solution Preparation

This protocol is designed to minimize exposure to deleterious environmental conditions from the moment of receipt.

  • Receiving: Upon receipt, immediately transfer the sealed container of 1-(2-Methylpropyl)piperazin-2-one to a -20°C freezer. Do not open it until it has equilibrated to room temperature inside a desiccator or glove box to prevent water condensation on the cold powder.

  • Weighing: If possible, weigh the compound in an environment with controlled humidity or under a stream of inert gas. Work quickly to minimize exposure to air and light.

  • Solubilization: Add the appropriate solvent (e.g., high-purity, anhydrous DMSO) to the vessel containing the weighed solid. Ensure complete dissolution, using sonication if necessary.[10]

  • Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes. Use amber-colored tubes for added light protection.

  • Storage: Tightly cap the aliquots, backfill with argon or nitrogen if possible, and place them in a labeled storage box at -80°C for long-term storage.

Protocol 2: Workflow for a Simple Stability Assessment

This workflow allows you to validate the stability of your compound in a specific experimental buffer or condition.

start Prepare fresh solution of compound in experimental buffer at known concentration (C₀) t0 Immediately take an aliquot (T=0). Freeze at -80°C. start->t0 incubate Incubate remaining solution under test conditions (e.g., 25°C on benchtop) start->incubate analyze Thaw all aliquots simultaneously. Analyze by LC-MS to determine remaining parent compound concentration. t0->analyze t_x Take aliquots at desired time points (e.g., T=2h, 4h, 8h, 24h). Freeze immediately at -80°C. incubate->t_x t_x->analyze end Plot % Remaining Compound vs. Time to determine stability. analyze->end

Caption: Experimental workflow for assessing compound stability.

Section 5: Data Summary Table

This table summarizes the key storage recommendations for easy reference.

Form of CompoundStorage TemperatureAtmosphereLight ProtectionMaximum Recommended Duration
Solid (Powder) -20°CInert Gas (Argon/Nitrogen)Required (Amber Vial/Dark)3 Years[10]
Solution in DMSO -80°CTightly SealedRecommended6 Months[10]
Solution in DMSO -20°CTightly SealedRecommended1 Month[10]
Aqueous Solution 4°CTightly SealedRecommended< 24 Hours (Stability must be verified)

References

  • Bunton, C. A., O'Connor, C., & O'Donnell, J. (1969). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society B: Physical Organic, 713.
  • Büttner, J., et al. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328–4331. [Link]

  • Bonomo, R. A., & Szabo, D. (2006). β-Lactamases: a focus on current challenges. Expert review of anti-infective therapy, 4(5), 717–732. [Link]

  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 10(8), 998. [Link]

  • Chamorro-Arenas, D., et al. (2018). Selective, Catalytic, and Dual C(sp3)−H Oxidation of Piperazines and Morpholines under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 83(24), 15333-15346. [Link]

  • Gallagher, P. T., & Sammes, P. G. (1980). Pyrazine chemistry. Part VIII. Oxidations involving 3-arylmethylene-piperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1, 411-416.
  • BenchChem. (n.d.).
  • Freeman, S. (2011). Oxidation of piperazine in post-combustion carbon capture.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Piperazine Anhydrous. TCIchemicals.com.
  • Santa Cruz Biotechnology. (n.d.). Piperazine. scbt.com.
  • Puttaswamy, & Jagadeesha, R. Y. (2014). Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. International Journal of Chemical Kinetics, 46(9), 519-530.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET: Piperazine. apolloscientific.co.uk.
  • Freeman, S. A., Rochelle, G. T., & Chen, E. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 329-336.
  • Sexton, A. (2005). Oxidative Degradation of Piperazine in the Presence of CO2.
  • NextSDS. (n.d.). 1-(2-methylpropyl)piperazin-2-one — Chemical Substance Information. NextSDS.com. [Link]

  • Stanaszek, R., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International journal of molecular sciences, 22(24), 13391. [Link]

  • De-la-Torre, R., et al. (2010). A stable isotope dilution-gas chromatography/mass spectrometry method for the simultaneous analysis of 1-benzylpiperazine, 1-(3-trifluoromethylphenyl)piperazine, 1-(4-methoxyphenyl)piperazine and 1-(3,4-methylenedioxybenzyl)piperazine in human urine. Analytical Methods, 2(3), 265-270.
  • Wang, J., et al. (2025).
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Piperazine, 2-methyl-. fishersci.com.
  • Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Food Analytical Methods, 2(3), 213-222.
  • Nielsen, P., et al. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Energy Procedia, 37, 1877-1884.
  • Buvik, V., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. [Link]

  • Geng, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.

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Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Validation for 1-(2-Methylpropyl)piperazin-2-one Purity Analysis

Executive Summary & Analytical Challenge In modern medicinal chemistry, piperazine derivatives are ubiquitous structural motifs. Specifically, 1-(2-Methylpropyl)piperazin-2-one (CAS: 893747-69-8)[1] serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

In modern medicinal chemistry, piperazine derivatives are ubiquitous structural motifs. Specifically, 1-(2-Methylpropyl)piperazin-2-one (CAS: 893747-69-8)[1] serves as a critical aliphatic building block. However, validating its purity presents a unique analytical challenge.

Unlike aromatic intermediates, 1-(2-Methylpropyl)piperazin-2-one lacks a strong UV chromophore. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often fails to detect trace aliphatic impurities or degradation products, leading to false-positive purity assessments. Furthermore, the presence of isobaric impurities (compounds with the same nominal mass but different elemental compositions or connectivity) necessitates highly specific analytical techniques.

This guide objectively compares purity validation methodologies, demonstrating why Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the definitive standard for this compound, and provides a self-validating protocol aligned with the latest [2].

Comparative Analysis of Purity Validation Methods

To establish a robust control strategy, we must evaluate the causality behind the performance of different analytical platforms.

  • HPLC-UV (210-254 nm):

    • Mechanism: Relies on the absorption of ultraviolet light by conjugated pi-electron systems.

    • Limitation: The amide bond in the piperazin-2-one ring absorbs weakly near 210 nm, a region plagued by mobile phase interference. It is entirely blind to non-chromophoric aliphatic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-EI-MS):

    • Mechanism: Separates volatile compounds and utilizes hard electron ionization (EI) at 70 eV.

    • Limitation: While 1-(2-Methylpropyl)piperazin-2-one is semi-volatile, the thermal stress in the GC inlet (typically 250°C) can induce artificial degradation. Furthermore, nominal mass resolution cannot distinguish between closely related isobaric impurities.

  • LC-HRMS (ESI-TOF/Orbitrap):

    • Mechanism: Soft electrospray ionization (ESI) coupled with exact mass measurement (< 3 ppm mass error).

    • Advantage: Detects all ionizable impurities regardless of chromophores. High resolution separates isobaric interferences, and tandem mass spectrometry (MS/MS) provides structural elucidation of unknown trace contaminants[3].

Table 1: Quantitative Performance Comparison for 1-(2-Methylpropyl)piperazin-2-one
Performance MetricHPLC-UV (210 nm)GC-EI-MS (Nominal)LC-HRMS (ESI-Orbitrap)
Limit of Detection (LOD) ~0.5% (5000 ppm)~0.05% (500 ppm)<0.001% (10 ppm)
Linearity (R²) 0.985 (Narrow range)0.991 (Moderate range)>0.999 (Over 4 logs)
Specificity Low (Chromophore dependent)Moderate (Library matching)High (Exact Mass + MS/MS)
Isobaric Differentiation NonePoorExcellent (< 3 ppm error)
Thermal Degradation Risk NoneHigh (Inlet breakdown)None (Ambient ionization)

Mechanistic Insight: ESI-MS/MS Fragmentation Pathway

To utilize LC-HRMS effectively, one must understand the gas-phase ion chemistry of the target molecule. Under Collision-Induced Dissociation (CID), protonation occurs preferentially at the basic secondary amine of the piperazine ring.

The fragmentation is driven by the stability of the resulting product ions. The primary pathways for 1-(2-Methylpropyl)piperazin-2-one ( [M+H]+ m/z 157.1334) involve:

  • N-Alkyl Cleavage: Loss of the isobutyl group as isobutylene ( C4​H8​ , 56 Da), yielding a stable piperazin-2-one core fragment.

  • Amide Cleavage: Extrusion of isocyanic acid (HNCO, 43 Da) via ring opening, a characteristic rearrangement observed in cyclic amides and piperazinones[4].

Fragmentation M [M+H]+ m/z 157.1334 1-(2-Methylpropyl)piperazin-2-one F1 Fragment A m/z 101.0715 (Loss of Isobutylene) M->F1 - C4H8 (56 Da) F2 Fragment B m/z 114.1278 (Loss of HNCO) M->F2 - HNCO (43 Da) F3 Fragment C m/z 58.0657 (Piperazine Core) F1->F3 Ring Cleavage

Fig 1: Proposed ESI-MS/MS collision-induced dissociation (CID) pathways for the target compound.

Self-Validating Experimental Protocol (LC-HRMS)

To ensure scientific integrity and compliance with[5], the following protocol employs a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. Causality Note: Piperazin-2-ones are highly polar and basic. Standard reversed-phase C18 columns often yield poor retention and severe peak tailing without ion-pairing reagents (which suppress ESI-MS signals). HILIC retains polar basic compounds excellently using MS-friendly volatile buffers.

Step 1: System Suitability Testing (SST) - The Self-Validation Mechanism

Before analyzing the sample, the system must validate its own performance parameters.

  • Internal Standard (IS): Spike all samples with a stable isotope-labeled standard, such as deuterated piperazin-2-one-d6[6].

  • Validation Gate: The instrument software is programmed to halt the sequence if the IS mass accuracy deviates by > 3 ppm or if the retention time drifts by > 0.1 minutes. This ensures no false data is generated due to calibration drift.

Step 2: Sample Preparation
  • Weigh 10.0 mg of 1-(2-Methylpropyl)piperazin-2-one accurately.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile/Water (90:10, v/v) to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL.

  • Spike with 100 ng/mL of the deuterated internal standard.

Step 3: HILIC-UHPLC Conditions
  • Column: Ethylene Bridged Hybrid (BEH) Amide Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile (95% ACN).

  • Gradient: Start at 95% B, hold for 1 min, drop to 50% B over 5 mins (eluting the polar piperazinone), return to 95% B to re-equilibrate.

  • Flow Rate: 0.4 mL/min.

Step 4: HRMS Parameters (Orbitrap/TOF)
  • Ionization: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Resolution: 70,000 FWHM (at m/z 200).

  • Mass Range: m/z 50 - 500.

  • Data-Dependent Acquisition (DDA): Top 5 most abundant ions are automatically selected for MS/MS fragmentation (Normalized Collision Energy: 30 eV) to identify unknown impurities.

MS_Workflow S1 1. Sample Prep & Isotope Spiking S2 2. HILIC UHPLC Separation S1->S2 S3 3. ESI-HRMS Detection S2->S3 S4 4. Data Processing (EIC & MS/MS) S3->S4 S5 5. ICH Q2(R2) Compliance Report S4->S5

Fig 2: LC-HRMS purity validation workflow for piperazinones aligned with ICH Q2(R2) standards.

Step 5: Data Processing & Impurity Profiling

Extract the exact mass chromatogram (EIC) for the target compound ( m/z 157.1334 ± 5 ppm). Calculate purity by integrating the peak areas of the target compound against the sum of all detected impurity peaks (excluding solvent background). Use the MS/MS spectra of impurity peaks to deduce their structures based on the fragmentation logic established in Section 3.

References

  • NextSDS. "1-(2-methylpropyl)piperazin-2-one — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • ECA Academy. "ICH adopts final Text of Q2(R2) and Q14 Guidelines." GMP Compliance News. Available at:[Link]

  • Journal of the American Society for Mass Spectrometry. "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization." ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals." NIH PubMed Central. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Available at:[Link]

Sources

Validation

A Comparative Benchmarking Guide to 1-(2-Methylpropyl)piperazin-2-one and Standard Piperazine Reagents

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The piperazine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth, objective comparison of 1-(2-Methylpropyl)piperazin-2-one , a novel N-substituted piperazin-2-one derivative, against established, standard piperazine reagents: N-Boc-piperazine , N-methylpiperazine , and the parent piperazin-2-one .

This document moves beyond a simple cataloging of properties. As a Senior Application Scientist, the aim is to provide a narrative grounded in practical application, explaining the causal relationships behind experimental choices and offering insights honed from experience in the field. Every protocol described is designed as a self-validating system, ensuring that the data generated is both reliable and reproducible.

Introduction: The Enduring Importance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility.[3] This duality allows piperazine-containing molecules to effectively orient pharmacophoric groups in three-dimensional space to optimize interactions with biological targets.[3] Furthermore, the nitrogen atoms serve as versatile synthetic handles for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity to enhance pharmacokinetic profiles.[2]

The introduction of a carbonyl group at the 2-position to form the piperazin-2-one scaffold adds another layer of synthetic and functional diversity. This lactam moiety can participate in hydrogen bonding and provides a platform for further substitution, expanding the chemical space accessible to medicinal chemists.[4][5] This guide will dissect the potential advantages and liabilities of the isobutyl substitution in 1-(2-Methylpropyl)piperazin-2-one relative to more conventional piperazine building blocks.

Comparative Analysis of Physicochemical and Reactive Properties

The choice of a piperazine building block is often dictated by a balance of its physical properties, which influence handling and formulation, and its chemical reactivity, which governs its utility in synthetic schemes. The following sections provide a comparative overview of 1-(2-Methylpropyl)piperazin-2-one and the selected standard reagents.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. It is important to note that while experimental data for the standard reagents is readily available, the data for 1-(2-Methylpropyl)piperazin-2-one is based on its known molecular formula and CAS number, with some properties estimated based on its chemical structure.[6]

Table 1: Comparative Physicochemical Properties

Property1-(2-Methylpropyl)piperazin-2-oneN-Boc-piperazineN-MethylpiperazinePiperazin-2-one
Molecular Formula C₈H₁₆N₂O[6]C₉H₁₈N₂O₂C₅H₁₂N₂C₄H₈N₂O
Molecular Weight 156.23 g/mol 186.25 g/mol 100.16 g/mol 100.12 g/mol
Appearance Estimated: Colorless to pale yellow oil or low-melting solidWhite to off-white crystalline powder/waxy solid[7]Clear, colorless to yellow liquid[8][9]Light yellow to orange crystalline powder[10]
Melting Point Not available43-49 °C[7]-6 °C[9]131-136 °C[10]
Boiling Point Estimated: >200 °C258 °C at 760 mmHg[7]138 °C[9]164 °C at 5 mmHg[10]
Solubility Estimated: Soluble in a range of organic solventsSoluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO[7]Miscible in water[8]Soluble in water

The isobutyl group in 1-(2-Methylpropyl)piperazin-2-one is expected to increase its lipophilicity compared to the parent piperazin-2-one and N-methylpiperazine. This could translate to improved solubility in non-polar organic solvents, a desirable characteristic for many synthetic transformations. However, this increased lipophilicity may also lead to lower aqueous solubility, a critical parameter for biological applications.

N-Boc-piperazine stands out with its Boc protecting group, which renders one of the nitrogen atoms unreactive, allowing for selective functionalization of the other.[7] Its waxy solid nature can sometimes present handling challenges compared to liquids or crystalline solids. N-methylpiperazine is a simple, readily available liquid building block, often used to introduce a basic tertiary amine into a molecule.[8][11] The parent piperazin-2-one is a solid with a relatively high melting point and good water solubility, serving as a fundamental scaffold for further elaboration.[10][12]

Reactivity Profile

The reactivity of these piperazine derivatives is centered around the nucleophilicity of the nitrogen atoms.

  • 1-(2-Methylpropyl)piperazin-2-one : Possesses a secondary amine at the N4 position, which is available for a variety of reactions such as acylation, alkylation, and reductive amination. The isobutyl group at N1 is sterically more demanding than a methyl group, which could influence the reactivity of the N4 nitrogen in certain contexts.

  • N-Boc-piperazine : The key feature is the orthogonal reactivity of its two nitrogen atoms. The free secondary amine is readily functionalized, while the Boc-protected nitrogen is stable to many reaction conditions but can be deprotected under acidic conditions to reveal a second reactive site.[7]

  • N-methylpiperazine : The N1-methyl group makes this a tertiary amine, and the remaining secondary amine at N4 is available for functionalization. The methyl group is sterically undemanding.[8][11]

  • Piperazin-2-one : With two secondary amines, regioselectivity can be a challenge in reactions like mono-alkylation or mono-acylation.[10][12] Often, protecting group strategies are employed to achieve selective functionalization at one of the nitrogen atoms.

Experimental Protocols

To provide a framework for the objective comparison of these reagents, the following sections detail standardized experimental protocols for their synthesis, characterization, and the evaluation of key performance parameters.

Synthesis of 1-(2-Methylpropyl)piperazin-2-one

Experimental Workflow: Synthesis of 1-(2-Methylpropyl)piperazin-2-one

reagents Piperazin-2-one (1 eq) 1-Bromo-2-methylpropane (1.1 eq) K₂CO₃ (2 eq) Acetonitrile (solvent) reaction Reaction Mixture reagents->reaction reflux Reflux at 80°C for 12-24h (Monitor by TLC/LC-MS) reaction->reflux workup Cool to RT Filter off solids Concentrate filtrate reflux->workup extraction Dissolve in H₂O Extract with EtOAc (3x) workup->extraction drying Dry combined organic layers (Na₂SO₄) Filter and concentrate extraction->drying purification Purify by column chromatography (e.g., Silica gel, EtOAc/Hexanes) drying->purification product 1-(2-Methylpropyl)piperazin-2-one purification->product

Caption: Synthetic workflow for 1-(2-Methylpropyl)piperazin-2-one.

Step-by-Step Protocol:

  • To a solution of piperazin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-bromo-2-methylpropane (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(2-Methylpropyl)piperazin-2-one.

Analytical Characterization

The identity and purity of the synthesized 1-(2-Methylpropyl)piperazin-2-one and the standard reagents should be confirmed by standard analytical techniques.

Analytical Workflow for Piperazine Derivatives

sample Piperazine Derivative nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (e.g., GC-MS or LC-MS) sample->ms purity Purity Assessment (e.g., HPLC or GC) sample->purity structure_confirm Structural Confirmation nmr->structure_confirm ms->structure_confirm purity_confirm Purity >95% purity->purity_confirm

Caption: General analytical workflow for piperazine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. For N-substituted piperazines, dynamic NMR effects, such as conformers due to restricted rotation around the C-N amide bond, may be observed.[9][10]

  • Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) should be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[15][16]

  • Purity Analysis : High-performance liquid chromatography (HPLC) or gas chromatography (GC) should be employed to assess the purity of the compound, which should ideally be >95% for use in subsequent applications.[17]

Kinetic Solubility Assay

Aqueous solubility is a critical parameter for compounds intended for biological screening. The following is a standard turbidimetric kinetic solubility assay protocol.[4][7][18]

Kinetic Solubility Assay Workflow

compound_prep Prepare 10 mM DMSO stock solutions of test compounds serial_dilution Perform 3-fold serial dilutions in DMSO compound_prep->serial_dilution dilution_buffer Dilute 1:50 into DPBS, pH 7.4 (Final DMSO conc. 2%) serial_dilution->dilution_buffer incubation Incubate at 25°C for 1 hour dilution_buffer->incubation measurement Measure absorbance at 620 nm incubation->measurement data_analysis Determine solubility by identifying the concentration at which absorbance exceeds a threshold measurement->data_analysis solubility_value Reported Solubility (µM) data_analysis->solubility_value

Caption: Workflow for the turbidimetric kinetic solubility assay.

Step-by-Step Protocol:

  • Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Perform a 3-fold serial dilution of the stock solutions in DMSO in a 96-well plate.

  • Dilute each concentration 1:50 into Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4, to achieve a final DMSO concentration of 2%.

  • Incubate the plate at 25 °C for 1 hour.

  • Measure the absorbance of each well at 620 nm using a plate reader.

  • The kinetic solubility is defined as the highest concentration at which the absorbance does not exceed a predetermined threshold (e.g., 1.5-fold the absorbance of a DMSO-only control).[4]

Chemical Stability Assessment

Assessing the stability of a building block to various chemical conditions is crucial for its successful application in multi-step syntheses. The following protocol outlines a general procedure for evaluating chemical stability.[19][20][21]

Step-by-Step Protocol:

  • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acidic Conditions : Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl. Incubate at a set temperature (e.g., 60 °C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.2 M NaOH before analysis.

  • Basic Conditions : Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH. Incubate under the same conditions as the acidic stability test and neutralize with 0.2 M HCl before analysis.

  • Oxidative Conditions : Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, and take samples at various time points.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining over time.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the comparative evaluation of 1-(2-Methylpropyl)piperazin-2-one against standard piperazine reagents. The inclusion of the isobutyl group on the piperazin-2-one scaffold offers a nuanced modification to the physicochemical properties of this privileged building block, potentially enhancing its utility in specific applications where increased lipophilicity is desired.

The provided experimental protocols offer a standardized approach to generating robust and comparable data, enabling researchers to make informed decisions when selecting building blocks for their drug discovery programs. As the demand for novel chemical entities continues to grow, a thorough understanding of the properties and performance of new reagents like 1-(2-Methylpropyl)piperazin-2-one is essential for the continued innovation in medicinal chemistry. Future work should focus on the experimental validation of the estimated properties of 1-(2-Methylpropyl)piperazin-2-one and the exploration of its utility in the synthesis of novel bioactive molecules.

References

  • BenchChem. (2025). Navigating the Structure-Activity Landscape of Piperazin-2-one Analogs: A Comparative Guide.
  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
  • Wikipedia. (2023). N-Methylpiperazine.
  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • ChemicalBook. (2019, November 13). Applications of 1-Methylpiperazine.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • MedchemExpress. (n.d.). Piperazin-2-one | Intermediate.
  • BenchChem. (2025). Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide.
  • Chem-Impex. (n.d.). 2-Piperazinone.
  • PubMed. (2022, September 15). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PubMed. (2015, August 15). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones.
  • Thieme Chemistry. (2023, October 31). Synthesis of Piperazin-2-ones.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Piperazin-2-one using Piperazin-2-one-d6 as an Internal Standard by GC-MS.
  • NextSDS. (n.d.). 1-(2-methylpropyl)piperazin-2-one — Chemical Substance Information.
  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
  • PMC. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Synthesis. (2023, October). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from University of Florida Digital Collections.
  • NextSDS. (n.d.). 1-(2-methylprop-2-en-1-yl)piperazin-2-one — Chemical Substance Information.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • PubMed. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • PMC. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • ChemicalBook. (n.d.). Piperazines database - synthesis, physical properties.
  • PMC. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

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Comparative

Validating 1-(2-Methylpropyl)piperazin-2-one Concentration Using GC-MS: A Comparative Guide

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1-(2-Methylpropyl)piperazin-2-one concentration. We will explore the nuances of this analytical technique, compare it with viable alternatives, and provide detailed, replicable experimental protocols.

The Critical Role of Accurate Quantification

1-(2-Methylpropyl)piperazin-2-one is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration directly impact the yield, impurity profile, and overall quality of the final API. Therefore, a robust and validated analytical method is not merely a regulatory requirement but a cornerstone of process control and product safety.

GC-MS: A Powerful Tool for Volatile and Semi-Volatile Analytes

Gas Chromatography-Mass Spectrometry is a highly effective technique for the analysis of volatile and semi-volatile compounds like many piperazine derivatives.[2][3] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.

The primary advantage of GC-MS lies in its high specificity and sensitivity.[4] The mass spectral data provides a high degree of confidence in the identity of the analyte, minimizing the risk of interference from other components in the sample matrix.[5]

Alternative Methodologies: A Comparative Overview

While GC-MS is a powerful tool, other techniques can also be employed for the quantification of piperazine derivatives. High-Performance Liquid Chromatography (HPLC) is a common alternative, particularly for non-volatile or thermally labile compounds.[2][6]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by mass.Separation based on polarity, detection by UV or other detectors.
Analyte Suitability Volatile and semi-volatile, thermally stable compounds.[2]Wide range of compounds, including non-volatile and thermally labile.[2]
Specificity Very high due to mass spectral fragmentation patterns.[5]Moderate to high, dependent on detector and chromatographic resolution.
Sensitivity Generally very high, capable of detecting trace levels.[7]Good, but can be lower than GC-MS for certain compounds.
Derivatization May be required to improve volatility and thermal stability.[8][9]Can be used to enhance detection (e.g., UV-active derivatives).[10]
Instrumentation Cost Generally higher.Generally lower.

The choice between GC-MS and HPLC depends on the specific properties of the analyte, the complexity of the sample matrix, and the available instrumentation. [2] For 1-(2-Methylpropyl)piperazin-2-one, its likely volatility makes GC-MS an excellent candidate for a highly specific and sensitive validated method.

A Self-Validating GC-MS Protocol for 1-(2-Methylpropyl)piperazin-2-one

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of the results. This methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[11][12][13]

Experimental Workflow

GC-MS Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Standard_Solutions Prepare Standard Solutions (Calibration Curve & QCs) GC_Separation Gas Chromatographic Separation Standard_Solutions->GC_Separation Sample_Preparation Prepare Sample Solutions (e.g., dissolve in appropriate solvent) Sample_Preparation->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM mode) GC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy (% Recovery) MS_Detection->Accuracy Precision Precision (Repeatability & Intermediate) MS_Detection->Precision LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Specificity Specificity MS_Detection->Specificity Robustness Robustness MS_Detection->Robustness

Sources

Validation

A Comparative Guide to the Reactivity of 1-(2-Methylpropyl)piperazin-2-one and 1-Ethylpiperazin-2-one

Introduction The piperazin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2][3][4]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2][3][4] Its utility stems from a rigid, yet conformationally adaptable framework that allows for precise spatial orientation of substituents, making it an ideal building block for drug discovery. The reactivity of the piperazinone core, particularly the secondary amine at the N-4 position and the amide at C-2, is of paramount importance for further functionalization and the generation of diverse chemical libraries.

This guide provides an in-depth comparison of the reactivity profiles of two key analogues: 1-(2-Methylpropyl)piperazin-2-one (also known as 1-isobutylpiperazin-2-one) and 1-Ethylpiperazin-2-one . The primary structural difference—a bulky, branched isobutyl group versus a smaller, linear ethyl group at the N-1 position—imparts significant and predictable differences in their chemical behavior. Understanding these nuances is critical for researchers in selecting the appropriate building block and optimizing reaction conditions for the synthesis of complex target molecules.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of these molecules is dictated by two primary reactive centers: the nucleophilic secondary amine at the N-4 position and the electrophilic carbonyl carbon (C-2) of the cyclic amide (lactam). The substituent at the N-1 position modulates the reactivity at these sites through a combination of steric and electronic effects.

  • 1-Ethylpiperazin-2-one: Features a small, linear ethyl group at N-1. This group exerts a minimal steric footprint and a modest positive inductive effect (+I), slightly increasing the electron density and, therefore, the nucleophilicity of the distal N-4 amine.

  • 1-(2-Methylpropyl)piperazin-2-one: Possesses a branched isobutyl group at N-1. This group is significantly more sterically demanding than an ethyl group.[5][6] This bulkiness creates a more crowded chemical environment, hindering the approach of reagents to both the N-4 amine and the adjacent C-2 carbonyl.[5][6][7] The electronic influence (+I effect) is comparable to the ethyl group, making steric hindrance the dominant differentiating factor in its reactivity profile.

Comparative Reactivity Profiles

The difference in steric bulk between the isobutyl and ethyl groups leads to predictable variations in reaction rates and outcomes for key transformations.

N-4 Acylation and Alkylation: A Test of Nucleophilicity and Steric Access

The most common transformation for these scaffolds is the functionalization of the secondary amine at N-4. This reaction is highly sensitive to steric hindrance.

Hypothesis: 1-Ethylpiperazin-2-one will undergo N-alkylation and N-acylation reactions more readily and at a faster rate than its isobutyl counterpart due to the greater accessibility of the N-4 nitrogen lone pair. The bulky isobutyl group in 1-(2-methylpropyl)piperazin-2-one shields the N-4 position, impeding the approach of electrophiles. This is a classic example of steric effects in SN2 reactions, where increased substitution near the reaction center slows the reaction rate.[7][8]

Reaction Type1-Ethylpiperazin-2-one1-(2-Methylpropyl)piperazin-2-oneRationale
N-4 Benzylation Faster reaction rate, higher yield under standard conditions.Slower reaction rate, may require higher temperatures or longer reaction times for comparable yield.Lower steric hindrance allows for easier access of benzyl bromide to the N-4 nucleophile.
N-4 Acylation Rapid reaction with acyl chlorides or anhydrides at room temperature.Slower reaction; may require heating or use of a more potent acylating agent.The bulky isobutyl group impedes the approach of the electrophilic acylating agent.
Reductive Amination Efficient formation of the iminium ion intermediate followed by rapid reduction.Slower formation of the iminium ion due to steric clash, potentially leading to lower overall yields.Steric hindrance affects both the initial condensation with the carbonyl compound and the subsequent hydride delivery.
C-2 Carbonyl Reduction: Access to Piperazines

Reduction of the C-2 amide to the corresponding amine yields a substituted piperazine, another critical pharmacophore.[4][11] This transformation typically employs powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄).

Hypothesis: The reduction of 1-ethylpiperazin-2-one will proceed more efficiently than that of 1-(2-methylpropyl)piperazin-2-one. The steric bulk of the isobutyl group hinders the approach of the large aluminohydride complex to the C-2 carbonyl carbon.

Mechanistic Insight: The reduction of an amide with LiAlH₄ involves the initial coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride to the carbonyl carbon.[12] The bulky isobutyl group can sterically impede this crucial hydride transfer step, thus slowing the reaction.

Reaction Type1-Ethylpiperazin-2-one1-(2-Methylpropyl)piperazin-2-oneRationale
Amide Reduction (LiAlH₄) Faster reaction, likely proceeding to completion under milder conditions.Slower reaction, may require extended reflux or an excess of reducing agent.Steric hindrance from the isobutyl group impedes the approach of the hydride reagent to the C-2 carbonyl.

Experimental Protocols

The following protocols are representative, self-validating procedures for key transformations. They are designed to highlight the expected differences in reactivity. Researchers should always perform reactions under an inert atmosphere and use anhydrous solvents where specified.

Protocol 1: Comparative N-4 Benzylation (Direct Alkylation)

This protocol outlines a parallel experiment to directly compare the rate of N-alkylation.

Objective: To demonstrate the higher reactivity of 1-ethylpiperazin-2-one compared to 1-(2-methylpropyl)piperazin-2-one in a standard SN2 reaction.

Materials:

  • 1-Ethylpiperazin-2-one

  • 1-(2-Methylpropyl)piperazin-2-one

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Standard work-up and purification equipment (TLC, column chromatography)

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with stir bars and under an argon atmosphere, add anhydrous potassium carbonate (2.0 eq.).

  • To Flask A, add 1-ethylpiperazin-2-one (1.0 eq.) dissolved in anhydrous acetonitrile.

  • To Flask B, add 1-(2-methylpropyl)piperazin-2-one (1.0 eq.) dissolved in anhydrous acetonitrile.

  • Reagent Addition: To each flask, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat both reaction mixtures to 60°C.

  • Monitoring: Monitor the progress of both reactions every hour using Thin Layer Chromatography (TLC). It is anticipated that the reaction in Flask A will proceed to completion significantly faster than the reaction in Flask B.

  • Work-up & Purification: Upon completion (or after a set time, e.g., 8 hours), cool the mixtures to room temperature, filter off the K₂CO₃, and concentrate the filtrate under reduced pressure. Purify the crude products by silica gel column chromatography.

Expected Outcome: The yield of the N-benzylated product from Flask A will be significantly higher than from Flask B within the same timeframe, visually demonstrating the reactivity difference.

Diagram: Workflow for Comparative N-Alkylation

G cluster_A Flask A: 1-Ethyl Substrate cluster_B Flask B: 1-Isobutyl Substrate A1 1. Add K2CO3 (2 eq) A2 2. Add 1-Ethylpiperazin-2-one (1 eq) in MeCN A1->A2 A3 3. Add BnBr (1.1 eq) A2->A3 A4 4. Heat to 60°C A3->A4 A5 5. Monitor by TLC (Expected: Faster Reaction) A4->A5 workup 6. Quench, Work-up & Purify Both Reactions A5->workup B1 1. Add K2CO3 (2 eq) B2 2. Add 1-(2-Methylpropyl)piperazin-2-one (1 eq) in MeCN B1->B2 B3 3. Add BnBr (1.1 eq) B2->B3 B4 4. Heat to 60°C B3->B4 B5 5. Monitor by TLC (Expected: Slower Reaction) B4->B5 B5->workup start Parallel Reaction Setup start->A1 start->B1 compare 7. Compare Yields and Reaction Times workup->compare

Caption: Parallel workflow to compare N-alkylation reactivity.

Protocol 2: Amide Reduction with LiAlH₄

This protocol describes the reduction of the lactam to a piperazine.

Objective: To synthesize the corresponding N-substituted piperazine via amide reduction.

Materials:

  • N-substituted piperazin-2-one (1.0 eq.)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ (2.5 eq.) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0°C. Add a solution of the respective piperazin-2-one (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC. The reduction of the 1-isobutyl analogue may require a longer reflux period.

  • Work-up (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the combined filtrates to yield the crude piperazine, which can be purified further if necessary.

Diagram: Steric Hindrance Comparison

Caption: Steric hindrance at N-4 affects electrophile approach.

Conclusion

The choice between 1-(2-methylpropyl)piperazin-2-one and 1-ethylpiperazin-2-one as a synthetic precursor has significant practical implications.

  • 1-Ethylpiperazin-2-one is the more reactive of the two scaffolds. Its unencumbered N-4 amine and C-2 carbonyl readily participate in a wide range of chemical transformations, making it an ideal choice when rapid diversification or mild reaction conditions are desired.

  • 1-(2-Methylpropyl)piperazin-2-one , due to the steric bulk of the isobutyl group, is a less reactive building block.[5] Reactions at its N-4 and C-2 positions will generally be slower and may require more forcing conditions (higher temperatures, longer reaction times, or stronger reagents). This reduced reactivity can, however, be advantageous in complex syntheses where chemoselectivity is a concern, potentially allowing other, more reactive functional groups in a molecule to be addressed first.

Ultimately, a clear understanding of the principles of steric hindrance allows the discerning researcher to select the optimal building block, anticipate reaction outcomes, and design more efficient and successful synthetic routes.

References

  • Fiveable. Isobutyl: Organic Chemistry Study Guide. Fiveable. Available from: [Link]

  • D'Andrea, S. W., & Zartman, C. B. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(7), 1075–1078. Available from: [Link]

  • Li, G., et al. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters, 25(1), 136-141. Available from: [Link]

  • Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9340–9350. Available from: [Link]

  • Schmalzbauer, A. W., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(45), 8531–8535. Available from: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available from: [Link]

  • Nielsen, S. F., & Nielsen, C. (2000). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]

  • Hill, N. J., & Leber, P. A. (2001). Investigating Steric Effects in SN2 Substitution Reactions. The Chemical Educator, 6(5), 288-291. Available from: [Link]

  • Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9340–9350. Available from: [Link]

  • Perryman, M. S., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(4), 1148-1155. Available from: [Link]

  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. Available from: [Link]

  • Klacar, S., et al. (2019). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. Chemistry – A European Journal, 25(72), 16654-16660. Available from: [Link]

  • Zhang, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6296. Available from: [Link]

  • Perryman, M. S., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Request PDF on ResearchGate. Available from: [Link]

  • Master Organic Chemistry. Reduction of Amides to Amines. Master Organic Chemistry. Available from: [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55. Available from: [Link]

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  • Mol-Instincts. 1-ethylpiperazine. Mol-Instincts Chemical Database. Available from: [Link]

  • NextSDS. 1-(2-methylprop-2-en-1-yl)piperazin-2-one. NextSDS Chemical Substance Information. Available from: [Link]

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